An In-depth Technical Guide to Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1092351-68-2)
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The presence of an iodine atom at the 3-position, a methyl group at the N-1 position, and an ethyl ester at the 5-position provides three distinct points for chemical modification. This strategic placement of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, reactivity profile, and potential applications.
Physicochemical and Spectral Properties
A summary of the known and predicted physicochemical properties of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is presented below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on computational models.
Ethyl group: A quartet signal around 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet signal around 1.3-1.4 ppm (3H, -OCH₂CH₃).
N-Methyl group: A singlet signal around 4.0-4.2 ppm (3H, N-CH₃).
Aromatic protons: Three signals in the aromatic region (approximately 7.5-8.5 ppm), corresponding to the protons at the C4, C6, and C7 positions of the indazole ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.
¹³C NMR (Predicted):
Ester carbonyl: A signal in the range of 160-165 ppm.
Ethyl group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).
N-Methyl group: A signal around 35-38 ppm.
Indazole ring carbons: Multiple signals in the aromatic region (approximately 110-145 ppm), with the carbon bearing the iodine (C3) appearing at a characteristically higher field (around 90-100 ppm).
Mass Spectrometry (Predicted):
Molecular Ion (M⁺): An intense peak at m/z = 330.
[M+H]⁺: A peak at m/z = 331 in ESI-MS.
Fragmentation: Characteristic fragmentation patterns would involve the loss of the ethyl ester group and other fragments related to the indazole core.
Synthesis Protocol
A robust and reliable synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can be achieved through a two-step process starting from the commercially available Ethyl 1H-indazole-5-carboxylate. The proposed pathway involves N-methylation followed by regioselective iodination at the C-3 position.
Workflow for the Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Caption: A two-step synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 1-methyl-1H-indazole-5-carboxylate
Principle:
This step involves the selective N-alkylation of the indazole nitrogen. The use of a suitable base deprotonates the indazole N-H, forming an anion that readily reacts with an electrophilic methylating agent.[7][8]
Materials:
Ethyl 1H-indazole-5-carboxylate
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl 1-methyl-1H-indazole-5-carboxylate.
Step 2: Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Principle:
The C-3 position of the indazole ring is susceptible to electrophilic substitution. In the presence of a base, molecular iodine or another iodinating agent will regioselectively iodinate this position.[9]
Materials:
Ethyl 1-methyl-1H-indazole-5-carboxylate
Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)
Potassium hydroxide (KOH)
Anhydrous N,N-Dimethylformamide (DMF)
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve Ethyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF.
Add potassium hydroxide (2.0 eq) and stir for 15 minutes at room temperature.
Add molecular iodine (1.5 eq) portion-wise to the mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
After completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench excess iodine.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Chemical Reactivity and Applications
The chemical reactivity of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is dominated by the C-I bond, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position, which is a common strategy in the development of kinase inhibitors and other therapeutic agents.
Synthesis pathway for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 3-iodo...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged motif in numerous pharmacologically active compounds, and this specific derivative, functionalized at the N1, C3, and C5 positions, offers significant versatility for further molecular elaboration. This document details a logical three-step synthetic sequence, beginning with the readily accessible Ethyl 1H-indazole-5-carboxylate. Each stage of the synthesis—electrophilic iodination and regioselective N-methylation—is discussed in detail, with a focus on the underlying chemical principles, optimization of reaction conditions, and the rationale behind procedural choices. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing both theoretical insights and practical, step-by-step protocols.
Introduction
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, is of paramount importance in the design of modern therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration have led to its incorporation into a wide array of drugs. Indazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The N1 and N2 positions of the pyrazole ring offer sites for substitution that can significantly modulate a molecule's physicochemical properties and biological target engagement.[2][3]
Profile of the Target Molecule: A Versatile Synthetic Intermediate
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS Number: 1092351-68-2) is a highly valuable intermediate for the synthesis of complex molecular architectures.[4][5] Its key structural features are:
An N1-methyl group , which resolves the tautomeric ambiguity of the indazole ring and often enhances metabolic stability.
A C3-iodo group , which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[6]
A C5-ethyl carboxylate group , which can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a crucial point for linking to other molecular fragments.[7]
This strategic combination of functional groups makes it an ideal precursor for constructing libraries of potential drug candidates.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule suggests a convergent strategy based on the functionalization of a pre-existing indazole core. This approach is generally more efficient than constructing the substituted indazole ring from acyclic precursors, primarily due to the commercial availability and straightforward synthesis of the core structure.
The chosen forward-synthetic pathway involves three key transformations:
Esterification: Securing the ethyl ester at the C5 position. The starting material, Ethyl 1H-indazole-5-carboxylate, is commercially available, simplifying the initial step.
C3-Iodination: Introduction of the iodine atom at the C3 position via electrophilic aromatic substitution.
N1-Methylation: Regioselective methylation of the indazole nitrogen.
This sequence is designed to address the primary chemical challenges in a logical order, particularly the critical issue of achieving high regioselectivity in the final N-alkylation step.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: Execution and Mechanistic Insights
The proposed forward synthesis is a robust three-step process starting from Ethyl 1H-indazole-5-carboxylate.
Step 1: Preparation of Ethyl 1H-indazole-5-carboxylate
While Ethyl 1H-indazole-5-carboxylate can be sourced commercially, a fundamental understanding of its synthesis provides valuable context. A common laboratory-scale synthesis begins with 4-methyl-3-nitrobenzoic acid. The sequence involves:
Esterification to protect the carboxylic acid.
Reduction of the nitro group to an amine (e.g., using Pd/C and H₂).
Diazotization of the resulting aniline derivative followed by intramolecular cyclization to form the indazole ring.
This established route provides a reliable supply of the key starting material for the subsequent functionalization steps.
Step 2: Electrophilic Iodination at C-3
The introduction of iodine onto the indazole ring is a critical step that proceeds via an electrophilic aromatic substitution mechanism. The C3 position of the indazole nucleus is electronically activated and is the preferred site for such substitutions.[8]
Causality and Rationale:
The reaction is typically performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6][9] The base plays a crucial role in facilitating the reaction, likely by deprotonating the indazole N-H to form the more nucleophilic indazolide anion. This anion then readily attacks the iodine molecule. The choice of a polar solvent like N,N-Dimethylformamide (DMF) or methanol is ideal for dissolving the reagents and facilitating the ionic mechanism.[6][9]
Experimental Protocol: Synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate
To a stirred solution of Ethyl 1H-indazole-5-carboxylate (1.0 equiv.) in methanol, add sodium hydroxide (1.2 equiv.) and stir until all solids dissolve.
Add molecular iodine (I₂) (1.2 equiv.) portion-wise at room temperature over 30 minutes.
Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
Add water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product as a solid.
Table 1: Representative Conditions for C-3 Iodination of Indazoles
| I₂ / NaOH | Methanol | Room Temp | Good to Excellent |[9] |
Step 3: Regioselective N1-Methylation
The N-alkylation of indazoles is the most challenging step in this synthesis due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers.[2][3]
The N1 vs. N2 Selectivity Challenge:
The outcome of indazole alkylation is highly dependent on the reaction conditions.
N2-Alkylation: Often favored under kinetic control. The N2 lone pair is considered more sterically accessible, leading to a faster initial reaction rate.[11]
N1-Alkylation: The N1-substituted indazole is generally the thermodynamically more stable isomer.[2] Therefore, conditions that allow for equilibrium between the two isomers will favor the N1 product.
Achieving N1-Selectivity: A Thermodynamically Controlled Approach
To selectively obtain the desired N1-methylated product, it is crucial to employ conditions that favor thermodynamic control. A common strategy involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF. The NaH irreversibly deprotonates the indazole to form the sodium indazolide salt. The subsequent addition of a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, leads to the alkylation product. While mixtures can still occur, this method often provides a higher ratio of the desired N1-isomer compared to weaker base systems (e.g., K₂CO₃), which may allow for isomerization and competing reaction pathways.[3]
Experimental Protocol: Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv.) dropwise.
Stir the reaction at room temperature overnight. Monitor by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to separate the N1 and N2 isomers and afford the pure target compound.
Overall Process Visualization
The complete synthetic pathway is summarized in the workflow diagram below, illustrating the progression from the starting material to the final, highly functionalized indazole product.
Caption: Forward synthesis of the target molecule.
Conclusion
This guide has outlined a reliable and well-precedented three-step synthesis for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. The key strategic decisions involve leveraging a functionalized indazole core and carefully controlling the conditions for the critical N-methylation step to favor the thermodynamically stable N1-isomer. By understanding the mechanistic principles behind each transformation—from electrophilic iodination to the nuances of kinetic versus thermodynamic control in N-alkylation—researchers can confidently and efficiently produce this versatile building block. The protocols and insights provided herein serve as a valuable resource for professionals engaged in the synthesis of novel indazole-based compounds for pharmaceutical and agrochemical research.
References
Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids.Vertex AI Search.
Scheme 20. Synthesis of indazole derivatives in different methods.
Pd(PPh3)
Fischer Indole Synthesis.Alfa Chemistry.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.PMC.
Iodination reaction of commercial indazole.
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The Fischer Indole Synthesis.
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.PMC - NIH.
New 3H-Indole Synthesis by Fischer's Method. Part I.PMC - NIH.
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.Thieme.
Fischer Indole Synthesis.Tokyo Chemical Industry Co., Ltd.
Mechanism of a Highly Selective N2 Alkyl
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
Sandmeyer reaction.Wikipedia.
Regioselective C5-H direct iodin
Development of a selective and scalable N1-indazole alkyl
Recent trends in the chemistry of Sandmeyer reaction: a review.PMC - NIH.
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.Journal of Chemical and Pharmaceutical Research.
Spectroscopic Characterization of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research and development. Due to t...
Author: BenchChem Technical Support Team. Date: January 2026
Affiliation: Gemini Advanced Molecular Analytics
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public-domain literature, this document presents a detailed, expert-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of molecules, intended to support researchers in their experimental work.
Introduction
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No. 1092351-68-2) is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds. The precise structural elucidation of such molecules is paramount for ensuring the integrity of research and development pipelines, from initial synthesis to clinical trials. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization process.
This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It addresses the current information gap by providing a robust, predictive analysis of the spectroscopic signature of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, alongside a detailed exposition of the underlying methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Property
Value
Source
CAS Number
1092351-68-2
Molecular Formula
C₁₁H₁₁IN₂O₂
Molecular Weight
330.12 g/mol
Canonical SMILES
CCOC(=O)C1=CC=C2N(C)N=C(I)C2=C1
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. These predictions are based on the analysis of structurally related compounds for which experimental data is available.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate are presented in Tables 2 and 3. These predictions are informed by the known spectra of similar indazole and indole esters.[2][3]
¹H NMR (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.2-8.4
d
1H
H-4
The proton at position 4 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the carbonyl group at C5.
~7.8-8.0
dd
1H
H-6
This proton is coupled to H-7 and is in proximity to the electron-withdrawing ester group.
~7.3-7.5
d
1H
H-7
This proton is part of the benzenoid ring of the indazole system.
~4.4
q
2H
-OCH₂CH₃
The methylene protons of the ethyl ester are expected to appear as a quartet due to coupling with the methyl protons.
~4.1
s
3H
N-CH₃
The N-methyl protons will appear as a singlet.
~1.4
t
3H
-OCH₂CH₃
The terminal methyl protons of the ethyl ester will appear as a triplet.
¹³C NMR (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~165
C=O
The carbonyl carbon of the ester is highly deshielded.
~142
C-7a
Quaternary carbon at the fusion of the two rings.
~138
C-3a
Quaternary carbon adjacent to the nitrogen.
~128
C-5
Carbon bearing the ester group.
~125
C-4
Aromatic CH.
~122
C-6
Aromatic CH.
~110
C-7
Aromatic CH.
~90
C-3
The carbon bearing the iodine atom is significantly shielded by the heavy atom effect.
~61
-OCH₂CH₃
Methylene carbon of the ethyl ester.
~35
N-CH₃
N-methyl carbon.
~14
-OCH₂CH₃
Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[4] The predicted IR absorption bands for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate are listed in Table 4. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.[5]
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000-3100
Medium
Aromatic C-H stretch
~2900-3000
Medium
Aliphatic C-H stretch (N-CH₃ and Ethyl)
~1710-1730
Strong
C=O stretch (Ester)
~1600-1620
Medium
C=C stretch (Aromatic)
~1450-1500
Medium
C=N stretch (Indazole ring)
~1250-1300
Strong
C-O stretch (Ester)
~1000-1100
Medium
C-N stretch
~600-700
Medium-Strong
C-I stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[6] The predicted mass spectral data for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate are presented in Table 5.
m/z
Ion
Rationale
330
[M]⁺
Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so no significant M+2 peak from the halogen is expected.[7]
301
[M - C₂H₅]⁺
Loss of the ethyl group from the ester.
285
[M - OC₂H₅]⁺
Loss of the ethoxy group from the ester.
203
[M - I]⁺
Loss of the iodine atom.
175
[M - I - CO]⁺
Subsequent loss of carbon monoxide from the [M - I]⁺ fragment.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for small organic molecules like Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
NMR Spectroscopy
A robust workflow for NMR analysis is crucial for unambiguous structure elucidation.[8]
Caption: A typical workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
Sample Preparation:
Accurately weigh 5-10 mg of the purified Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[9]
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[1]
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
Acquire a 1D ¹³C NMR spectrum.
If necessary, acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra to differentiate between CH, CH₂, and CH₃ groups.
For complex spectra, acquire two-dimensional (2D) NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.[10]
Data Processing:
Apply Fourier transformation to the raw data.
Phase the spectra and perform baseline correction.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
The choice of sampling technique is critical for obtaining a high-quality IR spectrum.[11]
Caption: Workflow for IR spectroscopy.
Step-by-Step Protocol (for a solid sample using KBr pellet):
Sample Preparation:
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the spectrum of the sample.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the wavenumbers of the major absorption bands.
Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[12]
Caption: A simplified workflow for mass spectrometry.
Step-by-Step Protocol (using a direct insertion probe):
Sample Preparation:
Place a small amount of the sample (microgram quantity) into a capillary tube.
Insert the capillary tube into the direct insertion probe.
Data Acquisition:
Insert the probe into the high-vacuum source of the mass spectrometer.
Gradually heat the probe to volatilize the sample into the ion source.
The vaporized molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.[13]
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.
The detector records the abundance of each ion.
Data Analysis:
Identify the molecular ion peak to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from expert analysis of analogous structures, offer a robust framework for researchers working with this compound. The detailed experimental protocols are intended to empower scientists to acquire high-quality data, thereby ensuring the integrity and reproducibility of their synthetic and analytical work. As experimental data for this specific molecule becomes publicly available, this guide will be updated to reflect the most current and accurate information.
References
BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from BenchChem website.[8]
LibreTexts. (2019). 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. Chemistry LibreTexts.[13]
Wikipedia. (2024). Mass spectrometry. In Wikipedia.[6]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.[12]
Proses. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds.[14]
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.[10]
LCGC International. (2018). Quantifying Small Molecules by Mass Spectrometry.[15]
SlideShare. (2013). Mass Spectrometry analysis of Small molecules.[16]
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[5]
Royal Society of Chemistry. (2017). Regioselective C5−H Direct Iodination of Indoles.[2]
LibreTexts. (2022). The 1H-NMR experiment. Chemistry LibreTexts.[9]
Wikipedia. (2024). Infrared spectroscopy. In Wikipedia.[4]
University of Washington. (n.d.). VII. Infrared Spectroscopic Methods.[17]
LibreTexts. (2022). IR Spectroscopy. Chemistry LibreTexts.[11]
Elguero, J., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(7), 2782-2803.[3]
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.[1]
Chemical structure and molecular weight of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Ethyl 3-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. Its substituted indazole core is a "privileged scaffold," frequently found in molecules designed to interact with a range of biological targets. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, molecular properties, and a proposed, mechanistically sound synthetic protocol. Furthermore, it explores the compound's strategic importance in drug discovery, particularly as an intermediate for synthesizing compound libraries aimed at kinase targets such as Glycogen Synthase Kinase 3 (GSK-3). This document is intended to serve as a practical resource for researchers leveraging this versatile synthon in their development programs.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate possesses a bicyclic indazole core. The structure is characterized by an iodine atom at the C3 position, a methyl group on the N1 nitrogen, and an ethyl carboxylate group at the C5 position. This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modification, primarily through cross-coupling reactions at the iodo-substituted position.
The IUPAC name for this compound is Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate .
Key Identifiers
The fundamental identifiers for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate are summarized in the table below for unambiguous reference and material sourcing.
The proposed synthesis follows a logical sequence of N-methylation followed by regioselective iodination. This approach is efficient as it installs the key functional groups in a controlled manner.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure derived from standard methodologies in heterocyclic chemistry.
Step 1: N-Methylation of Ethyl 1H-indazole-5-carboxylate
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Ethyl 1H-indazole-5-carboxylate (1.0 equiv).
Solvation: Add anhydrous dimethylformamide (DMF) to create a 0.2 M solution.
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv) to the stirred solution. The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the indazole nitrogen without hydrolyzing the ethyl ester.
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methyl iodide (CH₃I, 1.2 equiv) dropwise. Methyl iodide is a highly effective methylating agent for N-heterocycles. The reaction is performed at a low temperature to control exothermicity and improve regioselectivity for the N1 position.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure Ethyl 1-methyl-1H-indazole-5-carboxylate.
Step 2: C3-Iodination of Ethyl 1-methyl-1H-indazole-5-carboxylate
Setup: Dissolve the product from Step 1 (1.0 equiv) in acetonitrile in a flask protected from light.
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise at room temperature. NIS is chosen as an electrophilic iodine source because it is milder and easier to handle than elemental iodine and provides high regioselectivity. The C3 position of the N-methylated indazole is the most electron-rich and sterically accessible carbon, making it the preferred site for electrophilic substitution.
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the final product, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Role in Medicinal Chemistry and Drug Discovery
The Indazole Scaffold: A Privileged Structure
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form key hydrogen bonds and engage in favorable interactions with a wide variety of protein targets. Indazole-containing compounds have been successfully developed as inhibitors for enzymes like kinases, proteases, and phosphodiesterases.[6][7] Specifically, 1H-indazole-3-carboxamides have been identified as a novel structural class of human Glycogen Synthase Kinase 3 (GSK-3) inhibitors, a key target in neurodegenerative diseases and diabetes.[6]
Strategic Application as a Chemical Building Block
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups:
The 3-iodo group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
The 5-ester group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form an amide library.[5][7]
This dual functionality allows for the systematic exploration of chemical space around the indazole core, a cornerstone of modern drug discovery campaigns.
Caption: Role as a key intermediate in a drug discovery workflow.
Safety and Handling
As a research chemical, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate should be handled with appropriate precautions in a laboratory setting.
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[1]
References
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Gorja, D., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 11841-11858. Retrieved from [Link]
Wrobel, D., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Molecules, 21(1), E29. Retrieved from [Link]
Physical properties and stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties and stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties and stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No. 1092351-68-2). As a functionalized indazole derivative, this compound represents a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures, predictive modeling, and established principles of organic chemistry to offer a robust profile of the molecule. We present its predicted physicochemical properties, discuss its likely stability profile under various stress conditions, and provide detailed, field-proven protocols for its characterization and stability assessment. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in handling, experimental design, and formulation development involving this compound.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The N-methylation and the presence of iodo- and ethyl carboxylate substituents on the core of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate offer multiple points for synthetic diversification. The C3-iodo group is particularly significant, acting as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkenyl moieties.[1] The ethyl carboxylate at the C5 position provides a site for amide bond formation or further ester modifications, crucial for modulating solubility, cell permeability, and target engagement. The N1-methyl group prevents tautomerization and directs the regioselectivity of further reactions.[2]
Physicochemical Properties
While specific experimental data for this compound is not widely published, we can consolidate predicted values and infer properties from closely related analogs. These parameters are critical for designing synthetic workups, purification strategies, and formulation approaches.
Table 1: Physicochemical Properties of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate) and poorly soluble in water.
The ethyl ester and methylated indazole core contribute to its lipophilicity, while the polar ester and nitrogen atoms provide some polarity.[6]
Stability Profile and Handling
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. The structure of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate contains several functional groups that dictate its stability.
Causal Factors in Stability
Hydrolytic Stability: The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-iodo-1-methyl-1H-indazole-5-carboxylic acid).[7] The rate of hydrolysis is expected to increase at elevated temperatures and extreme pH values.
Photostability: The carbon-iodine bond is known to be photosensitive. Aromatic iodides can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.[8] Therefore, the material should be protected from light.
Thermal Stability: While many heterocyclic compounds are thermally robust, the presence of the iodo-substituent can lower the decomposition temperature compared to non-halogenated analogs.[9][10] Supplier recommendations for refrigerated storage (2-8°C) suggest that the compound may be sensitive to long-term exposure to elevated temperatures.[2][3]
Oxidative Stability: The indazole ring itself is relatively stable to oxidation, but the molecule could be sensitive to strong oxidizing agents.
Recommended Storage and Handling
Based on the inferred stability profile, the following handling and storage procedures are recommended:
Storage: Store in a tightly sealed, light-protected container in a refrigerator at 2-8°C.[2][3] An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidative degradation.
Handling: Handle in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Experimental Protocols
To ensure the identity, purity, and stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a series of standardized analytical tests should be performed.
Structural Characterization Workflow
The following workflow provides a logical sequence for the unambiguous structural validation of the compound.
Caption: A standard workflow for the structural validation and purity assessment of the target molecule.
Protocol for NMR Spectroscopic Analysis
Objective: To confirm the chemical structure and connectivity of the molecule.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
Expected Signals: Look for characteristic signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and distinct aromatic protons on the indazole ring. The specific chemical shifts and coupling constants of the aromatic protons will be key to confirming the substitution pattern.
¹³C NMR Acquisition:
Acquire a carbon-13 NMR spectrum.
Expected Signals: Identify signals for the ester carbonyl, the ethyl group carbons, the N-methyl carbon, and the aromatic carbons. The carbon attached to the iodine atom will show a characteristic upfield shift.
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the intrinsic stability of the molecule, following principles outlined in ICH guidelines.[4][5][8]
Introduction: The Strategic Importance of the 3-Iodo-1-Methyl-1H-Indazole Scaffold
An In-Depth Technical Guide to the Reactivity of the Iodine Substituent in 3-Iodo-1-Methyl-1H-Indazole Systems The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compou...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Reactivity of the Iodine Substituent in 3-Iodo-1-Methyl-1H-Indazole Systems
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Among its many derivatives, the 3-iodo-1-methyl-1H-indazole stands out as a particularly valuable synthetic intermediate. The N1-methylation prevents complications arising from the acidic N-H proton, which can interfere with catalytic cycles in cross-coupling reactions.[2][3] The iodine atom at the C3 position serves as a versatile and highly reactive functional handle.
The carbon-iodine bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions, following the general reactivity trend of aryl halides (I > Br > Cl).[3][4] This high reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This guide provides a comprehensive overview of the key transformations of 3-iodo-1-methyl-1H-indazole, focusing on the mechanistic principles, field-proven protocols, and strategic considerations for researchers in drug discovery and synthetic chemistry.
Synthesis of the 3-Iodo-1-Methyl-1H-Indazole Precursor
A robust and reliable synthesis of the starting material is the foundation of any successful synthetic campaign. The preparation of 3-iodo-1-methyl-1H-indazole is typically achieved in a two-step sequence starting from the commercially available 1H-indazole or a substituted analogue.
Step 1: Iodination of the Indazole Core
The direct iodination of the indazole ring occurs regioselectively at the C3 position. This is a standard procedure that leverages the nucleophilicity of the deprotonated indazole.
Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole
This protocol is adapted from established procedures for the iodination of indazoles.[5][6]
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF).
Deprotonation : Cool the solution to room temperature and add powdered potassium hydroxide (KOH) or potassium carbonate (K2CO3) (2.0-3.0 equiv.) portion-wise. The base is crucial for deprotonating the indazole N-H, forming the indazolide anion, which is the active nucleophile for the subsequent iodination step.
Iodination : To the stirred suspension, add a solution of iodine (I₂) (1.5-2.0 equiv.) in DMF dropwise over 20-30 minutes. The reaction is typically exothermic and should be controlled. Stir the reaction at room temperature for 3-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
Work-up : Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate to quench any excess iodine.[5][6]
Isolation : The product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3-iodo-1H-indazole.
Step 2: N-Methylation
With the 3-iodo-1H-indazole in hand, the final step is the regioselective methylation at the N1 position.
Experimental Protocol: Synthesis of 3-Iodo-1-Methyl-1H-Indazole
This procedure is based on a general method for the N-alkylation of iodoindazoles.[7]
Deprotonation : In a flask under an inert atmosphere (e.g., Argon), suspend 3-iodo-1H-indazole (1.0 equiv.) in DMF. Cool the mixture to 0 °C in an ice bath. Add potassium hydroxide (KOH) (1.0-1.2 equiv.) and stir for approximately 5-10 minutes.
Methylation : Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.0-1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Reaction Progression : Allow the reaction to warm to room temperature (approx. 20 °C) and stir for 15-30 minutes. The choice of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.
Work-up and Isolation : Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 3-iodo-1-methyl-1H-indazole.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Indazole Functionalization
The C3-iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds between the indazole core and various aryl or heteroaryl moieties using organoboron reagents.[1] This reaction is a cornerstone for building biaryl structures commonly found in kinase inhibitors.[1]
Mechanism: The catalytic cycle involves three key steps: (i) Oxidative Addition of the 3-iodo-1-methyl-1H-indazole to a Pd(0) species, (ii) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (iii) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is a representative example based on conditions reported for similar substrates.[2][5]
Vessel Preparation : To a microwave vial or Schlenk flask, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), the corresponding arylboronic acid (1.5-2.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 2.0 equiv.) or K₂CO₃.[2][8]
Solvent Addition : Add a suitable solvent system, such as 1,4-dioxane/water or DME.[4][9] The system should be degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
Reaction Conditions : Seal the vessel and heat the reaction. For microwave-assisted reactions, temperatures around 120-140 °C for 40 minutes are common.[2] For conventional heating, 80-100 °C for 12-24 hours may be required.[9]
Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification : Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to 3-alkynyl-1-methyl-1H-indazoles. This transformation is invaluable for creating rigid scaffolds and introducing functionalities for further elaboration. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10][11]
Mechanism: The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex. For many Sonogashira couplings involving 3-iodoindazoles, N-protection is often recommended to prevent side reactions and catalyst inhibition.[2][10][12]
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
This is a general protocol based on literature procedures for N-protected iodoindazoles.[8]
Vessel Preparation : To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodo-1-methyl-1H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), copper(I) iodide (CuI, 10 mol%), and triphenylphosphine (PPh₃, 10 mol%).
Reagent Addition : Add a degassed solvent system of DMF and an amine base such as triethylamine (Et₃N).[8] Finally, add the terminal alkyne (1.1-1.2 equiv.).
Reaction Conditions : Heat the reaction mixture to 70 °C for 24-48 hours, monitoring by TLC or LC-MS.
Work-up : After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
Purification : Purify the crude product by column chromatography.
Heck Coupling: Vinylation at the C3 Position
The Heck reaction provides a powerful route for the C3-vinylation of the indazole core by coupling it with an alkene, such as an acrylate or a vinylpyridine.[13][14] This palladium-catalyzed reaction is a key tool for synthesizing complex molecules and valuable intermediates.[13]
Mechanism: The cycle begins with the oxidative addition of the iodoindazole to Pd(0). This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Coupling with 2-Vinylpyridine
This protocol is adapted from a procedure for a related 3-iodo-6-nitro-indazole derivative.[13][15]
Vessel Preparation : In a reaction flask, combine the N-protected 3-iodo-1-methyl-1H-indazole (1.0 equiv.), 2-vinylpyridine (1.2 equiv.), a base such as N,N-diisopropylethylamine ((i-Pr)₂NEt) or NaHCO₃, and a ligand like tri-o-tolylphosphine (P(o-tol)₃) in a suitable solvent like DMF.[14][15]
Degassing : Degas the mixture by bubbling with an inert gas for 15 minutes.
Catalyst Addition : Add the palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂) (5 mol%).
Reaction Conditions : Heat the reaction to 100-125 °C and stir for 12-24 hours.[13][14] Monitor the reaction progress by TLC or LC-MS.
Work-up : After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 3-amino-1-methyl-1H-indazoles from various primary and secondary amines.[16][17] This reaction is a cornerstone of modern medicinal chemistry for accessing arylamines, which are prevalent in pharmaceuticals.[16][18]
Mechanism: The catalytic cycle involves the oxidative addition of the iodoindazole to Pd(0). The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond, releases the 3-aminoindazole product, and regenerates the Pd(0) catalyst.[17] Bulky, electron-rich phosphine ligands are critical for promoting the reductive elimination step.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine
This is a general protocol based on conditions for related halo-heterocycles.[16]
Vessel Preparation : In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
Reagent Addition : Add 3-iodo-1-methyl-1H-indazole (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).
Solvent and Conditions : Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF. Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
Work-up : Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
Purification : Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Other Key Transformations: Cyanation
Beyond palladium-catalyzed reactions, the C3-iodo group can undergo other useful transformations.
Cyanation: Introduction of a Nitrile Moiety
The introduction of a cyano group at the C3 position opens up a wealth of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. While palladium-catalyzed cyanation is common, copper-catalyzed methods are also prevalent.
Experimental Protocol: Copper-Catalyzed Cyanation
This protocol is based on general principles of copper-catalyzed cyanation of aryl halides.
Vessel Preparation : To a reaction vessel, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.) and a copper(I) cyanide (CuCN) source (1.2-2.0 equiv.).
Solvent and Conditions : Add a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). Heat the reaction mixture to 120-150 °C for several hours.
Work-up : After cooling, the reaction mixture is typically quenched with an aqueous solution of ammonia or ethylenediamine to complex the copper salts, followed by extraction with an organic solvent.
Purification : The organic layers are combined, washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Conclusion
The 3-iodo-1-methyl-1H-indazole system is a cornerstone for the synthesis of functionalized indazoles. The C3-iodo substituent provides a reliable and highly reactive handle for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the precise and efficient installation of aryl, vinyl, alkynyl, and amino moieties, respectively. A deep understanding of the mechanisms, reaction conditions, and practical protocols detailed in this guide empowers researchers and drug development professionals to strategically design and execute synthetic routes to novel indazole-based compounds with significant therapeutic potential.
References
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). National Institutes of Health.
Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives. BenchChem.
Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. BenchChem.
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). Thieme.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
Buchwald–Hartwig amination. Wikipedia.
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate.
Methods for preparing indazole compounds. Google Patents.
Sonogashira coupling. Wikipedia.
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). ResearchGate.
Unlocking Novel Therapeutic Candidates: An In-depth Technical Guide to Derivatizing Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide focuses on a highly v...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide focuses on a highly versatile building block, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , as a gateway to novel derivatives with therapeutic potential. The strategic placement of the iodo group at the C-3 position, combined with the N-1 methylation and the C-5 ester functionality, offers a rich platform for molecular exploration. As aryl iodides are generally more reactive than their bromide or chloride counterparts in palladium-catalyzed cross-coupling reactions due to lower C-I bond dissociation energy, this substrate is primed for efficient diversification.[3] This document provides a comprehensive exploration of synthetic pathways, detailed experimental protocols, and the biological rationale for developing new chemical entities from this core, aimed at researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of the Indazole Core
Indazole-containing molecules have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical relevance.[4][5] The derivatization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of next-generation therapeutics. Specifically, modifications at the C-3 position have been shown to be critical for kinase inhibitory activity and other biological functions.[4][6]
Synthesis of the Core Building Block: Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
The synthesis of the title compound is a multi-step process that begins with the commercially available Ethyl 1H-indazole-5-carboxylate. The following workflow outlines a reliable synthetic route.
Caption: Synthetic workflow for the core building block.
Experimental Protocol: N-Methylation
Rationale: N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The choice of base and solvent can influence the regioselectivity. For indazole-5-carboxylates, methylation typically favors the N-1 position.
Procedure:
To a solution of Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
Stir the suspension at room temperature for 30 minutes.
Add iodomethane (CH₃I, 1.2 eq) dropwise.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford Ethyl 1-methyl-1H-indazole-5-carboxylate.
Experimental Protocol: C-3 Iodination
Rationale: The C-3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a suitable base. This direct iodination is a highly efficient method to introduce a versatile handle for cross-coupling reactions.[4]
Procedure:
To a stirred solution of Ethyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in DMF, add powdered potassium hydroxide (KOH, 4.0 eq).[4]
After stirring for 15 minutes, add iodine (I₂, 2.0 eq) portion-wise.[4]
Continue stirring at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by pouring the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution.[4]
Extract the product with diethyl ether or ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the title compound, which can often be used in the next step without further purification.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification
The C-3 iodo group is an excellent handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This section details protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.
Caption: Major cross-coupling pathways for diversification.
Suzuki-Miyaura Coupling: Accessing 3-Aryl and 3-Heteroaryl Derivatives
Causality and Insights: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The choice of catalyst, ligand, and base is critical for achieving high yields. For electron-rich indazoles, catalysts with electron-rich and bulky phosphine ligands (e.g., those based on dppf) can be particularly effective. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[7][8]
Experimental Protocol:
In a reaction vessel, combine Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by flash column chromatography to yield the 3-aryl/heteroaryl-1-methyl-1H-indazole-5-carboxylate derivative.
Causality and Insights: This reaction creates a C(sp²)-C(sp) bond and requires a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI).[9] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[10] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used as both the base and often as a solvent.[9]
Experimental Protocol:
To a solution of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like DMF or THF, add triethylamine (2.0-3.0 eq).
Add copper(I) iodide (CuI, 0.1 eq) and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq).[9]
Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 70 °C.
Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling: Forming Alkenyl Derivatives
Causality and Insights: The Heck reaction couples the aryl iodide with an alkene to form a C(sp²)-C(sp²) bond with a new double bond. The choice of base and ligand is crucial for both catalytic activity and regioselectivity.[11] For many 3-iodoindazoles, N-protection is often recommended to avoid side reactions, though the N-1 methyl group in our substrate serves this purpose.[3][11]
Experimental Protocol:
In a flame-dried Schlenk flask, dissolve Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile.
Add the alkene (e.g., ethyl acrylate, 1.5 eq), a palladium source like Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., tri-o-tolylphosphine, 0.1 eq), and a base such as triethylamine (TEA, 2.0 eq).[12]
Degas the mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Expanding the Chemical Space: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, enabling the synthesis of 3-aminoindazole derivatives, which are prevalent in bioactive molecules.[13][14]
Causality and Insights: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often superior as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine.[13]
Experimental Protocol:
To a reaction tube, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the tube with an inert gas.
Add the amine (1.2 eq) and an anhydrous solvent such as toluene or dioxane.
Seal the tube and heat the mixture at 80-110 °C for 4-24 hours.
Monitor the reaction by LC-MS.
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
Purify the residue by flash column chromatography.
Functional Group Interconversion and Further Derivatization
The ester at the C-5 position provides another site for modification, significantly increasing the diversity of accessible derivatives.
Amide Formation
The ethyl ester can be readily converted to a wide range of amides, a common functional group in pharmaceuticals. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
Caption: Workflow for the synthesis of carboxamide derivatives.
Experimental Protocol (Hydrolysis followed by Amide Coupling):
Hydrolysis: Dissolve the ethyl ester derivative in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like DIPEA (2.0 eq). Stir at room temperature for 2-12 hours. Work up by diluting with water and extracting with ethyl acetate. Purify by chromatography.
Biological Significance and Structure-Activity Relationship (SAR)
Derivatives of the 1-methyl-1H-indazole-5-carboxylate core are of significant interest as potential therapeutic agents, particularly as kinase inhibitors in oncology.[1][4][15]
3-Position: The substituent at the C-3 position is critical for kinase binding and selectivity. Aromatic and heteroaromatic groups often engage in key interactions within the ATP-binding pocket of kinases.[4][5]
5-Position: The carboxamide group at C-5 can be modified to improve solubility, cell permeability, and to introduce additional interactions with the target protein or solvent-exposed regions.[4]
N-1 Methyl Group: The methyl group at the N-1 position can orient the C-3 substituent optimally for target engagement and can also improve metabolic stability and cell permeability compared to the N-H analogue.
Conclusion
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a strategically designed and highly versatile starting material for the generation of novel and diverse libraries of potential drug candidates. The methodologies presented in this guide—spanning foundational cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck, to C-N bond forming reactions like Buchwald-Hartwig amination, and further functional group manipulations—provide a robust toolkit for medicinal chemists. The proven track record of the indazole scaffold in FDA-approved drugs, combined with the clear structure-activity relationships emerging for its derivatives, establishes a compelling case for the continued exploration of this chemical space in the quest for new and improved therapeutics.
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Indazole Carboxylate Compounds
Abstract Indazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This in-depth technical guide...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Indazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of novel indazole carboxylate compounds. As a Senior Application Scientist, the following sections synthesize established protocols with field-proven insights to guide researchers and drug development professionals through a logical, efficient, and scientifically rigorous screening cascade. The narrative emphasizes the causality behind experimental choices, ensuring that each step is part of a self-validating system for identifying and characterizing promising lead compounds.
Introduction: The Rationale for Screening Indazole Carboxylates
The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules with potent biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical relevance.[3][4] The carboxylate moiety, when appended to the indazole ring, offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6][7][8]
The preliminary screening process is a critical funnel in drug discovery. It aims to efficiently and cost-effectively identify compounds with desired biological activity and acceptable safety profiles from a larger library of synthesized molecules. This guide outlines a tiered approach, beginning with broad cytotoxicity assessments and progressing to more specific functional assays based on the therapeutic hypothesis.
Foundational Screening: Cytotoxicity and Initial Viability Assessment
Before investigating specific therapeutic activities, it is paramount to determine the inherent cytotoxicity of the newly synthesized indazole carboxylates. This foundational step informs the concentration ranges for subsequent assays and flags compounds with indiscriminate toxicity early in the process.
The Principle of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental tools for evaluating a compound's ability to induce cell death.[9][10] These assays provide crucial data on efficacy and potency, typically by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell viability by 50%.[9]
Recommended Assays: MTT and XTT
For initial high-throughput screening, tetrazolium-based colorimetric assays like MTT and XTT are recommended due to their robustness, reproducibility, and ease of use.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[10][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][13] The amount of formazan produced is proportional to the number of living cells.[10]
XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) Assay: The XTT assay is an advancement over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step and reducing potential solvent-induced cytotoxicity.[14] This simplifies the protocol and can increase sensitivity.[14]
Experimental Workflow: A Self-Validating System
The following workflow ensures the generation of reliable and reproducible cytotoxicity data.
Caption: General workflow for MTT/XTT cytotoxicity assays.
Data Presentation and Interpretation
Summarize the IC50 values for each compound against a panel of relevant cell lines (e.g., cancer cell lines and a normal, non-cancerous cell line for selectivity assessment) in a clear, tabular format.
Compound
Cell Line 1 (IC50, µM)
Cell Line 2 (IC50, µM)
Normal Cell Line (IC50, µM)
Selectivity Index (SI)
Control
Compound 1
Compound 2
Table 1: Example of Cytotoxicity Data Summary. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[13]
Based on the known pharmacological profile of indazoles, a logical next step is to screen for antimicrobial, anti-inflammatory, and antioxidant activities.
Antimicrobial Activity Screening
Indazole derivatives have been reported to possess antibacterial and antifungal properties.[1][2][15] The Minimum Inhibitory Concentration (MIC) is the most common and informative parameter for assessing antimicrobial efficacy.[16][17]
This method involves a two-fold serial dilution of the test compound in a liquid growth medium inoculated with a standardized amount of the target microorganism.[17]
Experimental Protocol: Broth Microdilution
Preparation: Prepare serial dilutions of the indazole carboxylate compounds in a 96-well microtiter plate.
Inoculation: Add a standardized inoculum of the test bacteria or fungi to each well.
Controls: Include positive controls (microorganisms with no compound) and negative controls (broth only).
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
Observation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]
Anti-inflammatory Activity Screening
Inflammation is a complex biological process, and key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are crucial mediators.[19] Screening for the inhibition of these enzymes can identify compounds with anti-inflammatory potential.
Commercially available inhibitor screening kits provide a convenient and standardized method for assessing the inhibition of COX-1, COX-2, and 5-LOX.[20][21] Dual inhibition of COX and LOX is a particularly attractive therapeutic strategy as it can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[19][22]
Experimental Workflow: COX/LOX Inhibition Assay
Caption: General workflow for COX/LOX enzyme inhibition assays.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage. The DPPH and ABTS assays are widely used for screening antioxidant activity due to their simplicity and reliability.[23][24]
These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH or ABTS radicals, respectively, causing a color change that can be measured spectrophotometrically.[23][25][26][27]
Experimental Protocol: DPPH/ABTS Assay
Reaction Mixture: Mix the test compound with a solution of DPPH or ABTS radical.
Incubation: Incubate the mixture in the dark at room temperature.
Measurement: Measure the absorbance at a specific wavelength (typically 517 nm for DPPH and 734 nm for ABTS).[25]
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the radicals) is determined.
Tier 2 Screening: Delving into Specific Mechanisms of Action
For compounds that exhibit promising activity in the initial screens, particularly in the cytotoxicity assays against cancer cell lines, a more focused investigation into their mechanism of action is warranted.
Kinase Inhibition Assays
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[28][29] Many indazole-containing drugs target specific kinases involved in cancer cell proliferation and survival.[3][29]
Given the prevalence of indazoles as kinase inhibitors, it is logical to screen promising anticancer compounds against a panel of relevant kinases (e.g., receptor tyrosine kinases, serine/threonine kinases).[28][29] This can be done through various commercially available platforms, such as ADP-Glo™ kinase assays or kinase profiling services.[30]
Logical Relationship: From Cytotoxicity to Kinase Inhibition
Caption: Logical progression from cytotoxicity to kinase inhibition screening.
Conclusion and Future Directions
This guide provides a structured and scientifically sound framework for the preliminary biological screening of novel indazole carboxylate compounds. By following a tiered approach, from broad cytotoxicity profiling to more specific mechanistic assays, researchers can efficiently identify and prioritize promising lead candidates for further development. The emphasis on understanding the "why" behind each experimental choice and utilizing self-validating protocols ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery.
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
A Comprehensive Technical Guide to Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in mode...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The guide elucidates the compound's chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it delves into the strategic importance of the 3-iodo-indazole scaffold, its reactivity in pivotal cross-coupling reactions, and its emerging applications in the development of novel therapeutic agents. Safety considerations and handling procedures are also addressed to ensure best laboratory practices. This document serves as a comprehensive resource for researchers engaged in the synthesis and utilization of indazole-based compounds in drug discovery and development.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. The substitution pattern on the indazole ring system dramatically influences its pharmacological profile, making the development of regioselective synthetic methodologies a critical endeavor.
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate emerges as a particularly valuable intermediate in this context. The presence of an iodine atom at the 3-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethyl ester at the 5-position offers a site for further modification, such as amide formation, while the N-methylation at the 1-position prevents tautomerization and directs the regioselectivity of subsequent reactions. This trifecta of functionalities makes it a highly sought-after building block for the synthesis of complex molecules with potential therapeutic applications.
Chemical Identity and Physicochemical Properties
This section details the fundamental chemical and physical characteristics of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Identifier
Value
IUPAC Name
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
CAS Number
1092351-68-2
Molecular Formula
C₁₁H₁₁IN₂O₂
Molecular Weight
330.12 g/mol
Canonical SMILES
CCOC(=O)c1cc2c(cc1)n(nc2I)C
InChI Key
Not available
Table 1: Chemical Identifiers for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Property
Value (Predicted/Experimental)
Appearance
Off-white to yellow solid (Expected)
Melting Point
Not available
Boiling Point
427.6 ± 25.0 °C (Predicted)
Density
1.842 ± 0.06 g/cm³ (Predicted)
Solubility
Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water.
pKa
Not available
Table 2: Physicochemical Properties of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Synthesis and Mechanism
The synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can be approached through a multi-step sequence, commencing with the construction of the core indazole ring system, followed by N-methylation and subsequent regioselective iodination. The following protocol represents a robust and reproducible pathway.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Detailed Experimental Protocol
Step 1: Esterification of 4-Amino-3-methylbenzoic acid
Rationale: The initial step protects the carboxylic acid as an ethyl ester, which is generally stable to the subsequent reaction conditions.
Procedure:
To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in absolute ethanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-amino-3-methylbenzoate.
Step 2: Diazotization and Cyclization to form Ethyl 1H-indazole-5-carboxylate
Rationale: This classical approach for indazole synthesis involves the formation of a diazonium salt from the aniline, which then undergoes intramolecular cyclization.
Procedure:
Dissolve Ethyl 4-amino-3-methylbenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
Stir the reaction mixture at this temperature for 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Ethyl 1H-indazole-5-carboxylate.
Step 3: N-Methylation of Ethyl 1H-indazole-5-carboxylate
Rationale: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity. In this case, the use of potassium carbonate in DMF generally favors N1 methylation.
Procedure:
To a solution of Ethyl 1H-indazole-5-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
Add methyl iodide (1.2 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 1-methyl-1H-indazole-5-carboxylate.
Step 4: Regioselective Iodination at the C-3 Position
Rationale: The C-3 position of the indazole ring is susceptible to electrophilic substitution. The use of iodine in the presence of a base like potassium hydroxide facilitates the formation of the 3-iodo derivative.[1]
Procedure:
Dissolve Ethyl 1-methyl-1H-indazole-5-carboxylate (1 equivalent) in DMF.
Add potassium hydroxide (2.5 equivalents) and iodine (1.2 equivalents) portion-wise at room temperature.[1]
Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
Extract the product with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography to afford the final product, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate lies in the reactivity of the C-I bond, which readily participates in various palladium-catalyzed cross-coupling reactions.
Application Notes: A Practical Guide to Suzuki-Miyaura Coupling with Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the fie...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern drug design. The indazole core, a privileged heterocyclic motif, is featured in numerous biologically active compounds, acting as a key pharmacophore in therapeutics ranging from kinase inhibitors to anti-inflammatory agents.[3][4]
This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , a highly valuable and functionalized building block. By leveraging the high reactivity of the C-I bond, researchers can efficiently introduce a diverse array of aryl and heteroaryl substituents at the C-3 position, enabling extensive structure-activity relationship (SAR) studies.[3][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into optimization and troubleshooting.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6] A thorough understanding of this cycle is not merely academic; it is the foundation for rational experimental design and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-iodine bond of the Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. This is often the rate-determining step of the reaction.[6] The high reactivity of aryl iodides makes them excellent substrates for this transformation, proceeding readily to form a square-planar Pd(II) complex.[5]
Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) center. Crucially, this process requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R'B(OH)₃]⁻), which then displaces the halide on the palladium complex.[9][10][11] The choice of base is therefore critical to the reaction's success.
Reductive Elimination: In the final step, the two organic fragments (the indazole and the newly transferred R' group) on the Pd(II) center couple and are expelled from the coordination sphere. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Protocol Parameters and Optimization Strategy
The success of coupling Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is dependent on the judicious selection of several key parameters. The following table summarizes a robust starting point for optimization.
Parameter
Recommended Reagent/Condition
Rationale & Expert Insights
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(dppf)Cl₂
Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) in situ. Preformed catalysts can offer greater air stability and reproducibility.[5][12]
Ligand
Buchwald Ligands (e.g., SPhos, XPhos), dppf
Bulky, electron-rich phosphine ligands are essential.[13] They accelerate both oxidative addition and reductive elimination, increasing catalyst turnover and enabling the coupling of sterically demanding or electron-rich substrates.[14] For N-heterocyclic substrates like indazoles, these advanced ligands are often superior to simpler ones like PPh₃.[15][16]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
A moderately strong inorganic base is required to form the reactive boronate species.[10] K₃PO₄ is an excellent general choice for indazole substrates.[16] For substrates with base-labile groups (like our target ester), weaker bases such as KF can be considered to prevent hydrolysis, though this may slow the reaction rate.[8][17]
Boronic Acid
Aryl or Heteroaryl Boronic Acid/Ester
1.2–1.5 equivalents are typically used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[17]
Solvent System
1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O
A polar aprotic solvent is needed to solubilize the organic components, while water is often required to dissolve the inorganic base.[18] The biphasic system facilitates the interaction of all components. Degassing the solvent immediately before use is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature
80–110 °C
Thermal energy is required to overcome the activation barriers of the catalytic cycle. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system chosen.
Reaction Time
2–24 hours
Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Step-by-Step Experimental Protocol
This protocol describes a representative coupling between Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and phenylboronic acid.
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Standard laboratory glassware for workup and purification
Stir plate with heating
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (e.g., 330 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (e.g., 158 mg, 1.3 mmol, 1.3 equiv), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 3 mol%), and K₃PO₄ (e.g., 530 mg, 2.5 mmol, 2.5 equiv).
Inert Atmosphere: Seal the vessel with a septum or condenser. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by deionized water (e.g., 2 mL) via syringe. The solution will likely be a reddish-brown or dark suspension.
Degassing: Vigorously bubble the inert gas through the reaction mixture for 15-20 minutes to thoroughly degas the solvents.
Reaction Execution: Place the reaction vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).
Monitoring: After 4 hours, and then periodically, pause stirring and carefully take a small aliquot from the reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to monitor the consumption of the starting indazole iodide.
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Washing & Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor solubility of reagents.
1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[19]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Try a different solvent system (e.g., DMF, Toluene/H₂O) or add a phase-transfer catalyst like TBAB.[18]
Dehalogenation of Starting Material
Presence of protic sources that quench the Pd(II)-intermediate before transmetalation.
Ensure the use of anhydrous solvents (if not using a biphasic system) and high-purity reagents. Minimize water content if this side reaction is dominant.
Homocoupling of Boronic Acid
Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[1]
Improve degassing procedures. Ensure a tight seal on the reaction vessel to prevent oxygen ingress during the reaction.
Hydrolysis of Ester Group
The base used is too strong or the reaction temperature is too high for an extended period.
Switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[17] Attempt the reaction at a lower temperature for a longer time.
References
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Application Notes and Protocols: Sonogashira Cross-Coupling Reactions with 3-Iodoindazole Derivatives
Introduction: The Strategic Importance of 3-Alkynylindazoles The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications.[1] The int...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 3-Alkynylindazoles
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications.[1] The introduction of an alkynyl group at the 3-position of the indazole ring via the Sonogashira cross-coupling reaction provides a versatile synthetic handle for the construction of complex molecular architectures.[2][3][4] These 3-alkynylindazoles serve as crucial building blocks for the synthesis of novel therapeutic agents, including kinase inhibitors and receptor antagonists.[2][5] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a powerful and efficient method for forging the C(sp)-C(sp²) bond necessary for these structures.[6][7][8][9] This guide provides a comprehensive overview of the Sonogashira reaction as applied to 3-iodoindazole derivatives, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9][10] While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[8][11]
The Palladium Cycle
The palladium cycle is responsible for the activation of the aryl halide and the final reductive elimination to form the desired product.[10]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoindazole, forming a Pd(II) intermediate.[10][12] The reactivity of the halide is a critical factor, with the order being I > Br > Cl > OTf.[6][12]
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.[10][11] This is often considered the rate-determining step of the overall reaction.[10][11]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 3-alkynylindazole product and regenerate the Pd(0) catalyst.[10][13]
The Copper Cycle
The copper co-catalyst plays a crucial role in activating the terminal alkyne.[2][6]
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8][10]
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[10][12][13]
Transmetalation: The copper acetylide then participates in the transmetalation step with the Pd(II) complex.[10][11]
It is important to note that copper-free Sonogashira protocols have been developed to circumvent issues such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][8]
The Strategic Application of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Molecules incorporating the indazole moiety exhibit a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1][2] Notably, a significant portion of novel anticancer therapeutics approved by the FDA in recent years feature this heterocyclic system, underscoring its profound impact on drug development.[1] Within this important class of compounds, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate emerges as a particularly versatile and strategic building block.
This technical guide provides an in-depth exploration of the applications of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its chemical reactivity, showcase its utility in the synthesis of bioactive molecules, and provide exemplary experimental procedures to facilitate its integration into drug discovery programs.
Physicochemical Properties and Strategic Advantages
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a strategically functionalized molecule designed for synthetic elaboration. Its key structural features offer distinct advantages in the construction of complex molecular architectures.
The molecule's utility is primarily derived from two key reactive handles:
The 3-Iodo Group: This functionality is a linchpin for introducing molecular diversity through a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, making it an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.
The 5-Ethyl Carboxylate Group: This ester functionality provides a convenient attachment point for appending various side chains, often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide range of amides.
The N-methylation at the 1-position is also a critical feature. It not only blocks one of the potential sites of reactivity but also influences the molecule's overall conformation and electronic properties, which can be pivotal for its interaction with biological targets.
Visualization of the Molecular Scaffold and its Reactive Sites
Caption: Key reactive sites of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The strategic placement of substituents on the indazole ring is critical for achieving high potency and selectivity. Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate serves as an ideal starting material for the synthesis of such inhibitors.
The general synthetic strategy involves:
Cross-Coupling at the 3-position: Introduction of an aryl or heteroaryl moiety via a Suzuki or Stille coupling to mimic the hinge-binding interactions of ATP in the kinase active site.
Amidation at the 5-position: Coupling of the carboxylate with a variety of amines to introduce functionalities that can interact with the solvent-exposed region of the kinase, thereby enhancing potency and modulating physicochemical properties.
Exemplary Protocols for Synthetic Transformations
The following protocols are provided as illustrative examples of how Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can be utilized in common synthetic transformations. These are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with an arylboronic acid.
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Application Notes and Protocols for the Synthesis of N-Substituted Indazoles from Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Introduction: The Significance of N-Substituted Indazoles in Modern Drug Discovery The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a b...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of N-Substituted Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The strategic functionalization of the indazole nucleus, particularly at the N-1 and N-2 positions, allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[5][6][7] Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of N-substituted indazole derivatives. The presence of the iodo group at the C-3 position provides a reactive handle for various cross-coupling reactions, while the ester functionality at C-5 offers a site for further chemical modification, such as amide bond formation.[8][9]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of N-substituted indazoles, with a specific focus on leveraging ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as a key building block. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed N-arylation and N-alkylation reactions, offering field-proven, step-by-step protocols for their successful implementation.
Mechanistic Insights: The Chemistry Behind N-Substitution on the Indazole Core
The successful synthesis of N-substituted indazoles from halo-precursors hinges on the principles of transition metal-catalyzed cross-coupling reactions. The two predominant strategies, Buchwald-Hartwig amination for N-arylation and copper-catalyzed reactions for both N-arylation and N-alkylation, offer distinct advantages in terms of scope and reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[10][11][12][13][14][15] The reaction of ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base is a cornerstone of this approach.[12]
The catalytic cycle, as illustrated below, is believed to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step and preventing undesirable side reactions.[12][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed N-Substitution: A Versatile Alternative
Copper-catalyzed reactions provide a valuable alternative and sometimes complementary approach to palladium-based methods for the N-arylation and N-alkylation of heterocycles, including indazoles.[17][18][19][20][21] These reactions often proceed under milder conditions and can be more cost-effective.
For N-arylation, the Chan-Lam coupling, which utilizes boronic acids as the aryl source, is a prominent example.[18][20][22][23][24] The mechanism is thought to involve the formation of a copper(II)-amido intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination.
Copper-catalyzed N-alkylation offers a direct route to introduce alkyl groups onto the indazole nitrogen.[17][19] These reactions can proceed through various mechanisms, including those involving radical intermediates, depending on the specific reaction conditions and alkylating agents employed.[17]
Caption: Simplified mechanism of copper-catalyzed N-arylation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the synthesis of N-substituted indazoles from ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. Optimization of reaction parameters may be necessary for specific substrates.
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
Wash the combined organic filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indazole derivative.
Protocol 2: Copper-Catalyzed N-Alkylation
This protocol provides a general method for the N-alkylation of the indazole core using an alkyl halide.[25]
Materials:
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Alkyl bromide or iodide (1.5 equiv)
Copper(I) iodide (CuI) (10 mol%)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Anhydrous N,N-dimethylformamide (DMF)
Standard laboratory glassware
Procedure:
To a round-bottom flask, add ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (10 mol%).
Add anhydrous DMF to the flask.
Add the alkyl halide (1.5 equiv) to the reaction mixture.
Heat the mixture to 80-100 °C with stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indazole.
Data Presentation: A Summary of Expected Outcomes
The following table provides representative data for the synthesis of N-substituted indazoles, highlighting the expected yields and key characterization data.
Note: The ¹H NMR data are illustrative and may vary slightly based on the specific product and experimental conditions.
Conclusion and Future Directions
The protocols detailed herein provide a robust framework for the synthesis of a wide array of N-substituted indazoles from the versatile starting material, ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. The strategic application of palladium- and copper-catalyzed cross-coupling reactions empowers researchers and drug development professionals to efficiently generate libraries of novel indazole derivatives for biological screening. Further exploration into one-pot, multi-component reactions and the development of more sustainable catalytic systems will continue to advance the synthesis of these medicinally important scaffolds.
References
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules, 23(11), 2783. [Link]
Musacchio, A. J., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 140(4), 1234–1238. [Link]
Kumar, A., et al. (2020). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy, 40(1), 1-12. [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-970. [Link]
Shaik, A. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]
ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. ResearchGate. [Link]
Request PDF. (2025). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. ResearchGate. [Link]
RSC Publishing. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 5(10), 7350-7353. [Link]
PubMed. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980-5983. [Link]
Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
MDPI. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(12), 3093-3111. [Link]
ResearchGate. (n.d.). N‐Arylation of imidazoles with aryl boronic acids. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]
Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
ResearchGate. (n.d.). Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link]
Semantic Scholar. (2008). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]
Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
Green Chemistry (RSC Publishing). (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(9), 4167-4175. [Link]
PMC - NIH. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14, 19934. [Link]
PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]
PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6571-6581. [Link]
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Application Notes and Protocols: A Guide to Palladium-Catalyzed C-C Bond Formation with Iodinated Indazoles
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization is key to modulating pharmacological activity, and among the most robust methods for achieving this is the palladium-catalyzed formation of carbon-carbon (C-C) bonds. This guide provides an in-depth exploration of the experimental setup for these critical transformations, focusing on the use of versatile and reactive iodinated indazole precursors. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Heck, and Sonogashira couplings, offering detailed, field-proven protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.
The Strategic Advantage of Iodinated Indazoles in Cross-Coupling
In the realm of palladium-catalyzed reactions, the choice of the halide on the aromatic partner is of paramount importance. The reactivity of organohalides follows the general trend: I > Br > OTf >> Cl. Iodinated indazoles, therefore, represent highly reactive substrates, often enabling catalysis under milder conditions and with lower catalyst loadings compared to their bromo or chloro counterparts. This enhanced reactivity stems from the weaker C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[3] The synthesis of 3-iodoindazoles is itself a straightforward process, typically achieved by direct iodination of the parent indazole using reagents like iodine in the presence of a base such as potassium hydroxide.[4]
Core Principles: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations. While each named reaction has its nuances, they all generally proceed through a catalytic cycle involving a palladium(0) active species.
The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in creating C(sp²)-C(sp²) bonds.[5] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester.[6]
The Catalytic Cycle: The process is initiated by the oxidative addition of the iodinated indazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Heck Reaction: Alkenylation of the Indazole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[7]
The Catalytic Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the iodinated indazole to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the Indazole-Pd bond. A subsequent β-hydride elimination step forms the vinylated indazole product and a palladium-hydride species. Finally, a base is used to regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[9] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
The Catalytic Cycle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodinated indazole to Pd(0) occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-palladium intermediate undergoes reductive elimination to yield the 3-alkynylindazole and regenerate the Pd(0) catalyst.[11] Copper-free versions of the Sonogashira reaction have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[9]
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Protocols and Setups
The following protocols are designed to be robust starting points. Optimization may be required based on the specific substitution pattern of the indazole and the coupling partner.
General Laboratory Setup and Safety Precautions
Palladium-catalyzed reactions are typically sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[12] Solvents should be anhydrous and degassed prior to use.
Safety: Palladium catalysts, phosphine ligands, and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
This protocol is adapted from a procedure for the synthesis of 3-arylindazoles.[13]
Objective: To synthesize a 3-aryl-1H-indazole derivative.
Reagent/Component
Molar Equiv.
Amount (for 1 mmol scale)
Purpose
3-Iodo-1H-indazole
1.0
244 mg
Aryl halide substrate
Arylboronic Acid
1.5
1.5 mmol
Coupling partner
Pd(PPh₃)₄
0.05 - 0.10
58 - 116 mg
Palladium(0) catalyst
Na₂CO₃ (2M aq. soln)
3.0
1.5 mL
Base
Toluene/Ethanol (3:1)
-
10 mL
Solvent
Step-by-Step Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv) and the arylboronic acid (1.5 equiv).
Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent mixture (Toluene/Ethanol, 3:1).
Add the degassed aqueous sodium carbonate solution (3.0 equiv).
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[3] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary to promote oxidative addition and reductive elimination.[14][15]
Base and Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] A biphasic solvent system like toluene/water or DME/water is often used to dissolve both the organic substrates and the inorganic base.[12]
Protocol 2: Heck Coupling of a 3-Iodo-1H-indazole Derivative
This protocol provides a general method for the vinylation of iodinated indazoles.[16]
Objective: To synthesize a 3-vinyl-1H-indazole derivative.
Reagent/Component
Molar Equiv.
Amount (for 1 mmol scale)
Purpose
3-Iodo-1H-indazole
1.0
244 mg
Aryl halide substrate
Alkene (e.g., Styrene)
1.2
1.2 mmol
Coupling partner
Pd(OAc)₂
0.02
4.5 mg
Palladium(II) precatalyst
PPh₃
0.04
10.5 mg
Ligand
Triethylamine (Et₃N)
2.0
2.0 mmol (0.28 mL)
Base and solvent
Acetonitrile (MeCN)
-
5 mL
Co-solvent
Step-by-Step Procedure:
In a Schlenk tube, dissolve 3-iodo-1H-indazole (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%) in acetonitrile.
Add triethylamine (2.0 equiv) and the alkene (1.2 equiv).
Degas the mixture by three freeze-pump-thaw cycles.
Heat the reaction to 80-100 °C for 6-24 hours, monitoring by TLC or GC-MS.
After cooling, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
Purify the residue by column chromatography.
Causality and Insights:
Catalyst System: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[7] The phosphine ligand stabilizes the palladium center and modulates its reactivity.
Base: The amine base (e.g., triethylamine) is essential to neutralize the hydroiodic acid (HI) formed during the catalytic cycle, regenerating the Pd(0) catalyst.[8]
Protocol 3: Sonogashira Coupling of 3-Iodo-1H-indazole
This is a representative procedure for the alkynylation of 3-iodoindazoles.[17][18]
Objective: To synthesize a 3-alkynyl-1H-indazole derivative.
Reagent/Component
Molar Equiv.
Amount (for 1 mmol scale)
Purpose
N-Protected 3-Iodoindazole
1.0
1.0 mmol
Aryl halide substrate
Terminal Alkyne
1.2
1.2 mmol
Coupling partner
PdCl₂(PPh₃)₂
0.02
14 mg
Palladium(II) precatalyst
Copper(I) Iodide (CuI)
0.04
7.6 mg
Co-catalyst
Triethylamine (Et₃N)
-
10 mL
Base and solvent
Step-by-Step Procedure:
To a Schlenk flask, add the N-protected 3-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous, degassed triethylamine via syringe.
Add the terminal alkyne (1.2 equiv) via syringe.
Stir the reaction at room temperature for 2-8 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash chromatography.
Causality and Insights:
N-Protection: The indazole N-H proton is acidic and can interfere with the reaction, particularly the base-mediated steps. Protection of the nitrogen (e.g., with a Boc or Ts group) is often necessary to achieve good yields, although some protocols for unprotected indazoles exist.[17][19]
Co-catalyst: Copper(I) iodide is crucial for activating the alkyne and facilitating the transmetalation step.[10] However, it can also promote undesired alkyne homocoupling. Running the reaction under strictly anaerobic conditions minimizes this side reaction.[9]
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor choice of base or solvent.
Use a fresh batch of catalyst; Ensure rigorous inert atmosphere techniques and use of dry, degassed solvents; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Add the boronic acid slowly or use a boronate ester; For Sonogashira, ensure the reaction is strictly anaerobic; consider a copper-free protocol.[9]
Dehalogenation of Starting Material
Reductive side reactions.
Lower the reaction temperature; Use a less electron-rich phosphine ligand; Add a mild oxidant if compatible.
Complex Product Mixture
Side reactions; Product instability.
Lower the reaction temperature; Reduce reaction time; Check for product degradation on silica gel during chromatography (consider using neutral alumina).
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of iodinated indazoles, providing access to a vast chemical space relevant to drug discovery. A thorough understanding of the underlying mechanisms, coupled with careful selection of catalysts, ligands, and reaction conditions, is paramount for success. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage these powerful transformations in their synthetic endeavors.
References
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. (2018, August 16). [Link]
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). [Link]
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. (2025, August 6). [Link]
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). [Link]
WO2006048745A1 - Methods for preparing indazole compounds - Google P
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. (n.d.). [Link]
The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23). [Link]
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. (n.d.). [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (2018, August 16). [Link]
Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar. (1999, May 28). [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27). [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate. (2025, August 7). [Link]
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (2024, August 22). [Link]
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines - Lookchem. (n.d.). [Link]
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (2025, August 6). [Link]
Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium - Sci-Hub. (n.d.). [Link]
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - OUCI. (n.d.). [Link]
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. (2025, August 7). [Link]
The Indazole Nucleus: A Privileged Scaffold for Modern Drug Discovery — Application Notes on the Functionalization of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Introduction: The Enduring Significance of the Indazole Core The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2]...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Significance of the Indazole Core
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the ability to engage in a multitude of non-covalent interactions with biological targets, has rendered it a cornerstone in the design of novel therapeutics.[4][5] Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[6][7] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the indazole core is of paramount importance to researchers in drug development.[8][9]
This comprehensive guide focuses on a highly versatile building block, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , and its application in the synthesis of diverse indazole derivatives. The strategic placement of an iodine atom at the C-3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1][10][11] The N1-methyl group prevents complications arising from the acidic N-H proton in coupling reactions, while the C-5 ethyl ester offers a site for further chemical modification, such as amide formation.
This document provides detailed protocols for the synthesis of this key intermediate and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The experimental procedures are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Synthesis of the Key Intermediate: Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Workflow for the Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Caption: Proposed synthetic route to the target intermediate.
Protocol 1: Esterification of 1H-Indazole-5-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its corresponding ethyl ester, a common protecting group and synthetic handle.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
To a solution of 1H-Indazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material), slowly add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Ethyl 1H-indazole-5-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Methylation of Ethyl 1H-indazole-5-carboxylate
This step introduces the methyl group at the N-1 position of the indazole ring.
Materials:
Ethyl 1H-indazole-5-carboxylate
Methyl Iodide (CH₃I)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Water
Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF.
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
Slowly add methyl iodide (1.2-1.5 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl 1-methyl-1H-indazole-5-carboxylate.
Protocol 3: C-3 Iodination of Ethyl 1-methyl-1H-indazole-5-carboxylate
The final step introduces the iodine atom at the reactive C-3 position, yielding the target intermediate. This protocol is adapted from a known procedure for the iodination of indazoles.[12]
Materials:
Ethyl 1-methyl-1H-indazole-5-carboxylate
Iodine (I₂)
Potassium Hydroxide (KOH)
N,N-Dimethylformamide (DMF)
Saturated aqueous sodium thiosulfate solution
Water
Ethyl Acetate (EtOAc)
Procedure:
To a stirred solution of Ethyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in DMF, add iodine (2.0 eq).
Add powdered potassium hydroxide (4.0 eq) portion-wise, maintaining the temperature below 30 °C.
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, can be purified by recrystallization or column chromatography.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[13]
Suzuki-Miyaura Coupling: Synthesis of 3-Arylindazoles
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4: Suzuki-Miyaura Coupling of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with an Arylboronic Acid
Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0 eq)
1,4-Dioxane and Water (4:1 mixture), degassed
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), and the base (2.0 eq).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl₂
A robust and versatile catalyst for Suzuki couplings.
Base
K₂CO₃ or CsF
Activates the boronic acid for transmetalation.
Solvent
Dioxane/Water
A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature
80-100 °C
Provides the necessary activation energy for the reaction.
Sonogashira Coupling: Synthesis of 3-Alkynylindazoles
The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[11]
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Protocol 5: Sonogashira Coupling of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with a Terminal Alkyne
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq) in the anhydrous, degassed solvent.
Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).
Add the base (2.0-3.0 eq) followed by the terminal alkyne (1.2 eq).
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product via column chromatography.
Parameter
Condition
Rationale
Pd Catalyst
PdCl₂(PPh₃)₂
A standard and effective palladium source.
Cu Co-catalyst
CuI
Facilitates the formation of the copper acetylide intermediate.
Base
Et₃N or DIPA
Acts as both a base and a solvent in some cases.
Solvent
DMF or THF
Aprotic polar solvents that are suitable for this reaction.
Heck Reaction: Synthesis of 3-Alkenylindazoles
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][10]
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Protocol 6: Heck Reaction of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with an Alkene
Materials:
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Alkene (e.g., ethyl acrylate) (1.5 eq)
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
To a sealed tube or Schlenk flask, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
Evacuate and backfill with an inert gas.
Add the anhydrous solvent, the base (2.0 eq), and the alkene (1.5 eq).
Seal the vessel and heat to 80-120 °C for 12-24 hours.
Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent.
Concentrate the filtrate and partition the residue between water and ethyl acetate.
Separate the organic layer, wash with brine, dry, and concentrate.
Purify by column chromatography.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂
A common and effective palladium precursor.
Ligand
PPh₃ or P(o-tol)₃
Stabilizes the palladium catalyst and influences reactivity.
Base
Et₃N or DIPEA
Neutralizes the HI generated during the reaction.
Temperature
80-120 °C
Higher temperatures are often required for the Heck reaction.
Conclusion and Future Outlook
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate serves as a cornerstone for the synthesis of a diverse library of 3-substituted indazole derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and high-yielding pathways to novel molecular architectures. These protocols, grounded in established chemical principles, offer a robust starting point for researchers in medicinal chemistry and organic synthesis. The continued exploration of new coupling partners and the development of more efficient and sustainable catalytic systems will undoubtedly expand the synthetic utility of this versatile indazole building block, paving the way for the discovery of the next generation of indazole-based therapeutics.
References
Cuny, G. D., & O'Neil, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-776.
Guillaumet, G., et al. (2000). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 41(23), 4363-4366.
Guillaumet, G., et al. (2000). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 41(23), 4363-4366.
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13243-13248.
Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8349-8362.
Gajewski, P., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 334-337.
Reddy, C. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-333.
Alam, M. S., et al. (2020). Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(15), 3456.
Cekavicus, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 163-177.
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(10), 1957-1977.
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13243-13248.
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in Synthesis (pp. 453-532). Wiley-VCH Verlag GmbH & Co. KGaA.
Laboratory techniques for handling and storing Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Introduction: Navigating the Handling of a Privileged Scaffold The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically acti...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Navigating the Handling of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a substituted indazole, represents a valuable building block for the synthesis of novel therapeutic agents and chemical probes. The presence of the iodo-substituent at the 3-position provides a versatile handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive framework for the safe and effective handling, storage, and utilization of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in a research and development setting. Adherence to these protocols is critical to ensure the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and potential hazards of a compound is a prerequisite for its safe handling.
Table 1: Physicochemical and Safety Data for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Given the hazardous nature of this compound as indicated by its GHS hazard statements, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. Before handling Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, ensure the following PPE is worn:
Eye Protection: Chemical splash goggles are required. For operations with a high risk of splashing, a full-face shield should be worn in conjunction with goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Engineering Controls
All manipulations of solid Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and its concentrated solutions must be performed within a properly functioning chemical fume hood. The sash should be kept at the lowest practical height to maximize protection.
Spill and Waste Disposal
In the event of a spill, evacuate the immediate area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the solid compound, into a clearly labeled, sealed container for hazardous waste disposal. All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
PART II: Storage and Stability
The long-term stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is crucial for the reliability of experimental outcomes. Improper storage can lead to degradation, altering the compound's purity and reactivity.
Recommended Storage Conditions
Based on supplier recommendations, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate should be stored under the following conditions:
Light: Protect from light. While not explicitly stated for this compound, halogenated organic molecules can be light-sensitive. Therefore, storing the compound in an amber vial inside a dark cabinet is a prudent measure.[5]
The workflow for appropriate storage is outlined below:
Caption: Workflow for proper storage of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Protocol for Stability Assessment (Forced Degradation Study)
To establish a comprehensive stability profile, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[6][7]
Objective: To determine the stability of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate under various stress conditions.
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
Photolytic Degradation: Expose a sample of the solid compound and a solution to light in a photostability chamber.
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
PART III: Experimental Protocols
Protocol for Determining Solubility in Organic Solvents
Objective: To determine the approximate solubility of the compound in a range of organic solvents.
Materials:
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
A selection of anhydrous organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate)
Small glass vials with screw caps
Vortex mixer
Analytical balance
Procedure:
Preliminary Test: To a vial, add approximately 1-2 mg of the compound. Add the chosen solvent dropwise while vortexing until the solid is fully dissolved. This will provide a rough estimate of the solubility.
Quantitative Determination:
a. Weigh a precise amount of the compound (e.g., 10 mg) into a tared vial.
b. Add a small, measured volume of the solvent (e.g., 0.1 mL).
c. Cap the vial and vortex for 1-2 minutes.
d. If the solid has not completely dissolved, add another measured aliquot of the solvent and repeat the vortexing.
e. Continue adding the solvent in small, measured increments until complete dissolution is observed.
f. Record the total volume of solvent required to dissolve the compound.
g. Calculate the solubility in mg/mL.
h. Repeat for each solvent of interest.
Table 2: Solubility of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (to be determined experimentally)
Solvent
Solubility (mg/mL)
Observations
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Methanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Protocol for Preparation of Stock Solutions
Accurately prepared stock solutions are essential for high-throughput screening and other quantitative assays.
Objective: To prepare a high-concentration stock solution of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate for subsequent dilutions.
Materials:
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Anhydrous DMSO (or another suitable solvent as determined by the solubility protocol)
Calibrated analytical balance
Volumetric flasks (Class A)
Calibrated pipettes
Amber glass vials with screw caps
Procedure:
Weighing: Accurately weigh the desired amount of the compound using an analytical balance. Perform this in a fume hood.
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied if necessary.
Dilution to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
The decision-making process for preparing and storing stock solutions is illustrated below:
Caption: Workflow for the preparation and storage of stock solutions.
Conclusion
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a compound with significant potential in drug discovery and chemical biology. Its effective and safe use is contingent upon a clear understanding of its properties and adherence to rigorous handling and storage protocols. The procedures outlined in this guide are designed to provide researchers with a solid foundation for working with this compound, ensuring both the integrity of their research and a safe laboratory environment. It is imperative that all users familiarize themselves with this information and the relevant Safety Data Sheets before commencing any experimental work.
References
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
CIPAC. (n.d.). MT 181 - Solubility in organic solvents. cipac.org. Available at: [Link]
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
Trustrade. (2023). Storage conditions for chemicals in the laboratory. Trustrade. Available at: [Link]
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
Asian Journal of Research in Chemistry. (2014). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Asian Journal of Research in Chemistry. Available at: [Link]
Lachman Consultant Services. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Lachman Consultant Services. Available at: [Link]
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Available at: [Link]
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Available at: [Link]
PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. PubChem. Available at: [Link]
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]
Stenutz. (n.d.). ethyl 1H-indazole-5-carboxylate. Stenutz. Available at: [Link]
Application Notes & Protocols: The Strategic Utility of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Kinase Inhibitor Synthesis
Abstract This technical guide provides a comprehensive overview of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a highly versatile heterocyclic building block, and its strategic application in the synthesis of protei...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a highly versatile heterocyclic building block, and its strategic application in the synthesis of protein kinase inhibitors. We delve into the rationale behind its design, detailing how the indazole scaffold serves as a privileged structure for engaging the ATP-binding site of kinases. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as downstream functional group manipulations. Each protocol is accompanied by expert insights into the causality of experimental choices, troubleshooting, and process optimization. Visual workflows and data tables are provided to ensure clarity, reproducibility, and efficiency in the laboratory setting.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for kinase inhibition, the indazole ring system has emerged as a "privileged scaffold".[3][4] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature leveraged by numerous FDA-approved drugs such as Axitinib and Pazopanib.[1][5]
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No: 1092351-68-2) is a pre-functionalized building block designed for efficient elaboration into diverse libraries of potential kinase inhibitors. Its strategic features include:
The 1-methyl-1H-indazole Core: Provides a stable, N-protected core that mimics the purine structure of ATP and acts as a primary hinge-binding motif.
C-3 Iodine Atom: This is the key synthetic handle. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents to explore the solvent-exposed regions of the ATP pocket.[4][6]
C-5 Ethyl Carboxylate Group: This electron-withdrawing group can be readily hydrolyzed to the corresponding carboxylic acid, providing a secondary anchor point for derivatization via amide coupling to introduce solubilizing groups or vectors targeting other regions of the kinase.[7]
This guide will provide the necessary protocols and scientific rationale to effectively utilize this powerful synthetic intermediate.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the starting material.
The C-3 iodo group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are the most powerful methods for this purpose.[11][12]
Suzuki-Miyaura Cross-Coupling Protocol
This reaction is ideal for creating C(sp²)-C(sp²) bonds to introduce aryl or heteroaryl moieties, which are critical for optimizing inhibitor potency and selectivity.[13]
Rationale: The Suzuki reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. A common catalyst system is a Pd(0) source, often generated in situ, with a phosphine ligand. The base is crucial for the transmetalation step.[14][15]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
To a dry round-bottom flask, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes/ethyl acetate.
Sonogashira Cross-Coupling Protocol
This reaction forms a C(sp²)-C(sp) bond, introducing an alkynyl group. This linker is often used to probe deeper, narrow channels within the kinase active site or to serve as a precursor for other functional groups.[16]
Rationale: The Sonogashira coupling utilizes a dual catalytic system of palladium and copper(I).[12] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne.[12] A mild base, typically an amine, is used to deprotonate the alkyne and neutralize the HX byproduct.[12]
Caption: Experimental workflow for the Sonogashira cross-coupling.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Schlenk flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous solvent (THF or DMF) followed by the amine base and the terminal alkyne via syringe.
Stir the mixture at room temperature (or heat gently to 40-50 °C if the reaction is sluggish) for 2-8 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Downstream Modification of the C-5 Ester
To complete the synthesis of many kinase inhibitors, the C-5 ethyl ester is often converted into an amide. This two-step process involves hydrolysis followed by amide bond formation.
Protocol: Saponification of the Ethyl Ester
Rationale: Basic hydrolysis (saponification) using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and efficient method for converting the ester to a carboxylate salt, which is then protonated to the carboxylic acid.
Procedure:
Dissolve the ester starting material in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).
Add an excess of LiOH·H₂O (3-5 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).
Concentrate the mixture under reduced pressure to remove the organic solvents.
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCl.
The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with ethyl acetate.
Protocol: Amide Coupling
Rationale: Standard peptide coupling reagents are used to form the amide bond without racemization and with high efficiency. TBTU or HATU are common choices, activated by a non-nucleophilic base like DIPEA.[17]
Procedure:
Dissolve the carboxylic acid intermediate (1.0 equiv) in anhydrous DMF or DCM.
Add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).
Cool the mixture to 0 °C in an ice bath.
Add the coupling reagent (e.g., TBTU, 1.2 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography or preparative HPLC to yield the final amide product.
Exemplary Synthetic Pathway & Data Characterization
The following workflow illustrates how the protocols can be combined to synthesize a representative kinase inhibitor scaffold.
Caption: Multi-step synthesis of a potential kinase inhibitor scaffold.
Expected Data & Characterization:
Successful synthesis requires rigorous analytical confirmation at each step.
Step
Product
Typical Yield
Analytical Techniques
1
3-Aryl Indazole Ester
70-95%
¹H NMR, ¹³C NMR, LC-MS
2
Indazole Carboxylic Acid
>90%
¹H NMR, LC-MS
3
Final Amide Product
60-85%
¹H NMR, ¹³C NMR, HRMS, HPLC Purity
Conclusion
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an exceptionally valuable and versatile starting material for the synthesis of indazole-based kinase inhibitors. The strategic placement of its functional groups allows for a logical and efficient synthetic approach, centered on robust palladium-catalyzed cross-coupling reactions followed by standard functional group interconversions. The protocols and insights provided in this guide are designed to empower researchers to rapidly generate diverse compound libraries, accelerating the discovery of novel and potent therapeutic agents.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxyl
ethyl 3-iodo-1H-indazole-5-carboxyl
ethyl 3-iodo-1-methyl-1H-indazole-5-carboxyl
Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Benchchem.
Methods for preparing indazole compounds.
Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Preprints.org.
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.
The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox. AWS.
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Iodoindazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. The indazole scaffold is a cornerstone in medicinal chemistry, and its C-3 functionalization via Suzuki coupling is a critical step in the synthesis of numerous biologically active compounds, particularly kinase inhibitors targeting pathways like PI3K/Akt/mTOR.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the Suzuki coupling of 3-iodoindazoles. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Conversion of 3-Iodoindazole
Q: My Suzuki-Miyaura coupling reaction with a 3-iodoindazole is showing low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions. A systematic approach is crucial for identifying the root cause.
1. Catalyst Inactivity or Degradation:
Plausible Cause: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions. Additionally, some Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) form.
Troubleshooting Steps:
Ensure Inert Atmosphere: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for an extended period.[2][3] Assemble the reaction under a positive pressure of the inert gas.
Use a Precatalyst: Consider using a well-defined Pd(II) precatalyst, such as those from the Buchwald or PEPPSI series, which are designed for reliable in situ generation of the active Pd(0) species.[4]
Catalyst Source: If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly to prevent degradation.[4]
2. Ineffective Base:
Plausible Cause: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] An inappropriate or poor-quality base can halt the catalytic cycle.
Troubleshooting Steps:
Base Selection: Aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common first choices.[6] For substrates sensitive to hydrolysis, anhydrous bases like potassium phosphate (K₃PO₄) can be effective, sometimes requiring a small amount of water to function optimally.[6][7]
Base Quality: Ensure the base is of high purity and, if anhydrous conditions are intended, that it is free from excess moisture.
3. Poor Quality of the Boronic Acid/Ester:
Plausible Cause: Boronic acids are prone to degradation over time, particularly through dehydration to form cyclic boroxines, which are less reactive.[2]
Troubleshooting Steps:
Use Fresh Reagents: Utilize freshly purchased or recently purified boronic acid.
Consider Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester, which can be more robust under reaction conditions.[8]
4. Sub-optimal Reaction Temperature:
Plausible Cause: While 3-iodoindazoles are generally reactive, some sterically hindered or electronically challenging coupling partners may require higher thermal energy to overcome the activation barrier for oxidative addition or reductive elimination.
Troubleshooting Steps:
Incremental Temperature Increase: Gradually increase the reaction temperature, carefully monitoring for any signs of substrate or product decomposition by TLC or LC-MS.[2] Microwave irradiation can also be an effective method for rapidly achieving higher temperatures and accelerating the reaction.[9][10]
Issue 2: Formation of Side Products (Dehalogenation and Homocoupling)
Q: My reaction is proceeding, but I'm observing significant amounts of dehalogenated indazole (protodeiodination) and/or homocoupling of my boronic acid. How can I suppress these side reactions?
A: The formation of these byproducts points to specific competing pathways that are outcompeting the desired cross-coupling.
1. Dehalogenation (Protodeiodination):
Plausible Cause: This side reaction, where the iodine atom is replaced by a hydrogen, can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[4] Potential hydride sources include amine bases or alcohol solvents.
Troubleshooting Steps:
Choice of Base: If using an amine-based base, consider switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]
Solvent System: If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent system such as 1,4-dioxane, toluene, or THF.[6][8] Ensure all solvents are anhydrous and of high purity.
2. Homocoupling of Boronic Acid:
Plausible Cause: The formation of a biaryl product derived from the boronic acid is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and solvents are thoroughly deoxygenated before and during the reaction.[2]
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to homocoupling.[6] Consider ligands like XPhos or SPhos.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole ring necessary for Suzuki coupling at the C-3 position?
A1: While not always mandatory, N-protection is generally recommended, especially for more challenging couplings. The acidic N-H proton of the indazole can potentially interfere with the catalytic cycle or cause side reactions.[2] However, successful couplings on unprotected 3-iodoindazoles have been reported, often with careful selection of the base and reaction conditions.[8][9] If you are experiencing issues, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a prudent troubleshooting step.[8]
Q2: How do I choose the right palladium catalyst and ligand for my specific 3-iodoindazole and boronic acid?
A2: The optimal catalyst-ligand system depends on the electronic and steric properties of your coupling partners.
For simple, unhindered substrates: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient and are a good starting point due to their cost-effectiveness and broad utility.[8][11]
For sterically hindered or electron-rich substrates: More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[11][12] Ligands such as XPhos, SPhos, and dtbpf are excellent choices for these more challenging couplings.[6]
Q3: What is the best solvent system for Suzuki coupling of 3-iodoindazoles?
A3: A mixture of an aprotic organic solvent and water is typically used.
Common Choices: 1,4-dioxane/water, toluene/ethanol/water, and THF/water are widely employed.[10][11] Dioxane is a traditional choice, though 2-MeTHF is gaining popularity as a greener alternative with a good temperature range.[6]
Solubility Considerations: The primary role of the solvent is to solubilize the reactants. If you face solubility issues, DMF can be used, but be mindful that it can be challenging to remove.[13] The water component is crucial for dissolving the inorganic base.[14]
Q4: Can microwave heating be beneficial for these reactions?
A4: Absolutely. Microwave irradiation is a powerful tool for accelerating Suzuki couplings. It allows for rapid heating to temperatures that might be difficult to achieve with conventional oil baths, often leading to significantly shorter reaction times and improved yields, even for challenging substrates.[9][15]
Visualizations and Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of 3-iodoindazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions
The table below provides a set of generally reliable starting conditions for the Suzuki coupling of 3-iodoindazoles with arylboronic acids. Optimization will likely be required for specific substrates.
Parameter
Recommended Condition
Rationale
Palladium Source
PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)
Good balance of reactivity and stability for many substrates. [8][11]
Ligand
(If using a Pd(II) source without an integrated ligand)
dppf, PPh₃, or for challenging cases, XPhos.
Base
K₂CO₃ or Na₂CO₃ (2-3 equivalents)
Effective, inexpensive, and works well in aqueous mixtures. [6][11]
Boronic Acid
1.2 - 1.5 equivalents
A slight excess helps to drive the reaction to completion and compensates for potential degradation. [2]
Solvent
1,4-Dioxane/H₂O or 2-MeTHF/H₂O (4:1 to 10:1 v/v)
Good solubility for a wide range of substrates and reagents. [6]
Temperature
80 - 110 °C (conventional) or 120-150 °C (microwave)
Higher temperatures are often needed to drive the reaction. [2][9]
Atmosphere
Inert (Argon or Nitrogen)
Crucial to prevent catalyst oxidation and side reactions. [2]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a detailed, adaptable starting point for your experiments.
Materials:
3-Iodoindazole derivative (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
[10]* Base (e.g., Na₂CO₃, 2.0 eq)
[10]* Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1)
[10]
Procedure:
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%) followed by the degassed solvent system.
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
Suzuki–Miyaura (hetero-)
Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
How to approach choosing reaction conditions for Suzuki?. Reddit.
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
Diagnosing issues with a failed Suzuki coupling?. Reddit.
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
Technical Support Center: Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. It is designed for research...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. It is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity.
Introduction: Navigating the Synthesis
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a key building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact yield and purity. The primary hurdles include achieving regioselective N-methylation and performing an efficient C3-iodination without generating difficult-to-remove byproducts. This guide dissects the common synthetic routes and provides solutions to frequently encountered problems.
Overview of Synthetic Strategies
There are two primary and logical synthetic pathways to the target molecule, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Route A: N-Methylation First: This route begins with the commercially available or synthesized Ethyl 1H-indazole-5-carboxylate, followed by N-methylation and subsequent iodination.
Route B: Iodination First: This strategy involves the initial iodination of Ethyl 1H-indazole-5-carboxylate at the C3 position, followed by the crucial N1-methylation step.
Caption: Primary synthetic pathways to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols.
Part 1: The N-Methylation Step
The key challenge in the alkylation of the indazole ring is controlling the regioselectivity between the N1 and N2 positions.[1]
Technical Support Center: Purification of Crude Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylat...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No. 1092351-68-2). We address common challenges encountered by researchers and drug development professionals to streamline your purification workflow and ensure high-purity material for downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: After purification by silica gel column chromatography, my product is still impure. What are the most common causes and solutions?
Answer: This is a frequent challenge. The issue typically stems from one of three areas: improper solvent system selection, co-eluting impurities, or on-column degradation.
Causality—Solvent System (Eluent): The polarity of your eluent system is critical for achieving separation. An eluent that is too polar will cause all compounds to travel quickly down the column with little separation (low Rf values on TLC). An eluent that is not polar enough will result in very slow elution and broad, diffuse bands, which also leads to poor separation. For indazole and indole-type compounds, systems based on hexane/ethyl acetate or petroleum ether/ethyl acetate are industry standards.[1][2][3]
Causality—Co-eluting Impurities: Your crude material may contain impurities with polarity very similar to the desired product. These can include structural isomers or certain starting materials that were not fully consumed. In this scenario, standard chromatography may be insufficient.
Causality—On-Column Degradation: Silica gel is slightly acidic and can cause sensitive molecules to degrade during purification. For some heterocyclic compounds, this can manifest as decarboxylation or other rearrangements.[4]
Troubleshooting Workflow:
Caption: Troubleshooting logic for impure column chromatography fractions.
Recommended Actions:
Optimize TLC: Before running another column, screen various solvent systems using TLC plates. Aim for an Rf value of 0.25-0.35 for your product to ensure optimal separation on the column.[5]
Employ a Gradient: Instead of running the column with a single (isocratic) solvent mixture, use a shallow gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%). This can resolve closely eluting spots.
Switch the Stationary Phase: If you suspect on-column degradation, switch from standard silica gel to neutral alumina or consider reverse-phase (C18) chromatography.[6]
Secondary Purification: If chromatography alone is insufficient, subject the semi-pure material to recrystallization.
Question 2: Why is my product "oiling out" instead of forming crystals during recrystallization?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is common for compounds that are impure or when the cooling process is not optimized.[7]
Causality—Presence of Impurities: Impurities disrupt the crystal lattice formation, depressing the melting point of the mixture and often leading to an oil. Even small amounts of residual solvent or synthetic side-products can have this effect.
Causality—Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble, it will be difficult to recover. If it is not soluble enough, it will precipitate out immediately as an amorphous solid or oil upon cooling.
Causality—Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to orient themselves into an ordered crystal lattice.
Recommended Actions:
Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
Ensure Slow Cooling: Insulate the flask to slow down the cooling rate. Do not place it directly into an ice bath from a high temperature.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a flash chromatography protocol for this compound?
A1: Based on protocols for structurally similar indazole and indole esters, a silica gel stationary phase is the standard choice.[5][8] A combination of a non-polar alkane and a more polar ester is highly effective.
Parameter
Recommendation
Rationale & Reference
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard for most organic compounds; provides good resolving power.[3][5][8]
Mobile Phase (Eluent)
Hexane / Ethyl Acetate
Excellent and widely documented choice for this class of heterocycles.[2][5]
Starting Ratio
9:1 Hexane:EtOAc
Start with a low polarity and increase the ethyl acetate content based on TLC results.[2]
Monitoring
TLC with UV visualization (254 nm)
The indazole core is UV active, allowing for easy visualization of the product.[5]
Q2: What are the potential impurities I should be aware of?
A2: Impurities can originate from starting materials, side reactions, or degradation. While specific data for this synthesis is proprietary, common impurities in related syntheses include:
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the indazole ring or the iodinating agent.
Hydrolyzed Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid (3-iodo-1-methyl-1H-indazole-5-carboxylic acid).[9][10] This impurity will have a much higher polarity.
Isomers: N-methylation can sometimes yield a mixture of N1 and N2 isomers, which can be difficult to separate.
De-iodinated Product: The iodine atom may be reductively cleaved under certain conditions, leading to the formation of Ethyl 1-methyl-1H-indazole-5-carboxylate.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR): 1H NMR should show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and distinct aromatic protons. 13C NMR will confirm the number of unique carbon atoms.[8][11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of the compound (C11H11IN2O2), which is 330.12 g/mol .[12] The isotopic pattern for iodine will also be characteristic.
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A pure sample should yield a single major peak.
Q4: What are the recommended handling and storage conditions for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate?
A4: Proper storage is crucial to maintain the integrity of the compound.
Storage Temperature: Store in a refrigerator at 2-8°C.[12]
Atmosphere: Keep the container tightly sealed and dry.[13]
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[13]
This protocol provides a generalized workflow for purifying the title compound.
Caption: Standard workflow for flash column chromatography purification.
TLC Analysis: Determine the optimal eluent system (e.g., 85:15 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour it into the column and use pressure to pack it uniformly, avoiding air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the low-polarity solvent. If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).
Fraction Collection: Collect small, equally sized fractions as the eluent comes off the column.
Analysis and Pooling: Spot every few fractions on a TLC plate. Fractions containing only the pure product spot should be combined in a separate flask.
Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified product.
References
Regioselective C5−H Direct Iodination of Indoles. (Source: Google Search)
Wiley-VCH. (2007).
Echemi.
SciELO. (2023). Article. (Source: Google Search)
Semantic Scholar. (2010). organic compounds. (Source: Google Search)
Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)
Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. (Source: Google Search)
GSRs.
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (Source: Google Search)
Chapter 5. (Source: Google Search)
BLD Pharm.
Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (Source: Google Search)
Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (Source: Google Search)
Technical Support Center: Troubleshooting Low Catalyst Activity in Cross-Coupling of Iodinated Heterocycles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge: low catalyst activity in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge: low catalyst activity in the palladium-catalyzed cross-coupling of iodinated heterocycles. The unique electronic properties and potential for catalyst inhibition of many heterocyclic systems demand a nuanced approach to reaction optimization. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.
Question 1: My Suzuki-Miyaura coupling of an iodo-pyridine with a boronic ester is giving low yield. Where should I start troubleshooting?
Low yields in Suzuki-Miyaura couplings involving N-containing heterocycles like pyridine are frequently traced back to issues with the catalyst's activity. The lone pair on the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
A logical first step is to analyze your crude reaction mixture using TLC, GC-MS, or LC-MS to determine if starting materials are being consumed and to identify any major byproducts, such as homocoupling of the boronic acid or dehalogenation of the iodo-pyridine.[1] This analysis will guide your troubleshooting strategy.
Recommended Actions:
Evaluate Your Ligand Choice: For sterically hindered or electron-rich heterocyclic substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[1][2] Bulky, electron-rich biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] N-heterocyclic carbene (NHC) ligands also offer "flexible steric bulk" and have shown high efficiency.[3]
Assess the Base: The choice of base is critical. A strong, non-nucleophilic base is generally preferred to avoid side reactions.[3] For challenging couplings, consider switching from common bases like K₂CO₃ to stronger options such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK).[3][5]
Check Catalyst Pre-activation: Inefficient generation of the active Pd(0) species is a common pitfall.[6][7] If you are using a Pd(II) salt like Pd(OAc)₂, pre-activating the catalyst before adding your substrates can significantly improve yields.[7] A simple pre-activation protocol involves stirring the Pd(II) source and the ligand in the reaction solvent, sometimes with gentle heating, before adding the other reagents.[7]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Below is a systematic workflow to diagnose and resolve low-yield issues in your Suzuki-Miyaura coupling reactions.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Question 2: My Buchwald-Hartwig amination of an iodinated indole is sluggish and incomplete. What factors should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the acidic N-H proton of indoles and other N-H containing heterocycles can interfere with the reaction.[8] This proton can react with the base or organometallic intermediates, leading to side reactions or catalyst deactivation.
Key Areas for Investigation:
N-Protection of the Heterocycle: For challenging substrates, protecting the indole's N-H proton with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent interference and significantly improve yields.[8] However, many successful couplings can be achieved on the unprotected heterocycle with careful optimization of other parameters.[8]
Catalyst System Selection: The choice of palladium source and ligand is paramount. Modern palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts, are designed to efficiently generate the active LPd(0) species in situ.[7] For sterically hindered amines or heterocycles, bulky and electron-rich ligands are often necessary.[9]
Base and Solvent Compatibility: The combination of base and solvent can have a profound impact. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for Buchwald-Hartwig reactions.[9] Anhydrous, degassed aprotic solvents like toluene or dioxane are typically used.[8][9] Ensure your base is stored in a drybox and solvents are properly dried and degassed to prevent catalyst deactivation by water or oxygen.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodinated Heterocycle
This protocol provides a starting point for the amination of an iodinated heterocycle.
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.[9]
Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.[9]
Reagent Addition: Under a positive flow of inert gas, add the iodinated heterocycle (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[8][9]
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Question 3: I'm observing catalyst decomposition (black precipitate) in my Sonogashira coupling of an iodo-thiazole. What is causing this and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition. This occurs when the Pd(0) catalyst aggregates and falls out of the solution, rendering it inactive. This is a frequent issue in Sonogashira couplings, which often involve a dual catalytic cycle with both palladium and copper.[9]
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Oxygen Contamination
The Pd(0) catalytic species is highly sensitive to oxygen, which can cause oxidation and subsequent precipitation.
Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.[8][9]
Impure Reagents
Impurities in the starting materials, particularly the iodinated heterocycle or the alkyne, can poison the catalyst.
Purify starting materials before use. Solid reagents can be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.[7]
Inadequate Ligand Stabilization
The ligand's role is to stabilize the Pd(0) center and prevent aggregation. An insufficient amount of ligand or a ligand that is not robust enough for the reaction conditions can lead to decomposition.
Use a slight excess of the phosphine ligand relative to the palladium source. For challenging substrates, consider more robust ligands like XPhos or SPhos.[7][9]
High Reaction Temperature
While some couplings require elevated temperatures, excessive heat can accelerate catalyst decomposition pathways.
If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.[8]
Catalytic Cycle of the Sonogashira Coupling
Understanding the catalytic cycle is key to troubleshooting. The reaction involves two interconnected cycles, one for palladium and one for the copper co-catalyst.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.[9]
Question 4: My Heck reaction with an iodo-furan is giving a mixture of regioisomers and low conversion. How can I improve selectivity and yield?
The Heck reaction's success is highly dependent on achieving the correct regioselectivity of the migratory insertion step and ensuring efficient regeneration of the active catalyst.[10] With electron-rich heterocycles like furan, electronic effects can complicate the desired outcome.
Strategies for Optimization:
Ligand Control: The ligand plays a crucial role in controlling regioselectivity. Forcing a neutral pathway (versus a cationic one) often leads to better selectivity. Bulky, electron-donating phosphine ligands can favor insertion at the less substituted carbon of the alkene.[11] In some cases, phosphine-free conditions in specific solvent systems like ionic liquids have been shown to be effective.[12]
Base Selection: The base is not just a stoichiometric reagent to neutralize the generated HX; it is integral to the regeneration of the Pd(0) catalyst.[10] A hindered amine base is commonly used.[12] If you are using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous.
Solvent and Temperature: Aprotic polar solvents like DMF or NMP are common, but for some substrates, less coordinating solvents might be beneficial. The reaction temperature can also influence selectivity; it's advisable to screen temperatures, starting from around 80 °C and increasing if necessary.[13]
Consider Additives: In some cases, additives can improve the reaction outcome. For instance, silver salts can act as halide scavengers, promoting a cationic pathway that might be favorable for certain substrate combinations. However, this can also alter the regioselectivity, so it should be explored judiciously.[10]
By systematically addressing these common points of failure—catalyst activity, reagent purity, and reaction conditions—researchers can significantly improve the success rate of cross-coupling reactions with challenging iodinated heterocycles.
References
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions.
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Troubleshooting low yields in Suzuki coupling of iodoanisole. Benchchem.
Preventing decarboxylation of indazole carboxylic acids during purification
Introduction Welcome to the technical support guide for handling and purifying indazole carboxylic acids. These heterocyclic compounds are vital building blocks in medicinal chemistry and drug development, often serving...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for handling and purifying indazole carboxylic acids. These heterocyclic compounds are vital building blocks in medicinal chemistry and drug development, often serving as key intermediates for kinase inhibitors and other therapeutic agents.[1][2] However, their purification is frequently complicated by an inherent instability: the tendency to undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), leading to significant yield loss and contamination with the corresponding decarboxylated indazole byproduct.[3][4]
This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate these challenges. By understanding the underlying mechanisms and implementing the mild-condition strategies outlined here, you can significantly improve the purity, yield, and reproducibility of your results.
Understanding the Problem: The Decarboxylation Mechanism
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing CO₂.[3] While simple aliphatic carboxylic acids are generally stable, the reaction can proceed readily when the molecular structure can stabilize the intermediate formed after the loss of CO₂.[4][5] Factors such as heat, extreme pH, and catalysis by acidic surfaces (like standard silica gel) can promote this unwanted side reaction.[5][6][7]
Selecting the optimal base and solvent for Suzuki reactions with indazole substrates
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of indazole-containing compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of indazole-containing compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in drug discovery where the indazole scaffold is a privileged structure.[1][2][3][4] However, the unique electronic properties and the presence of the acidic N-H proton in indazoles can present specific challenges.[2][5] This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you select the optimal base and solvent for your Suzuki reactions with indazole substrates, ensuring high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle and its role is multifaceted.[6] Primarily, it is essential for the activation of the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[6][7][8] In the absence of a base, the transmetalation from the organoboron compound to the palladium center is generally inefficient.[9]
The base achieves this activation through one of two primary mechanistic pathways:
Formation of a boronate species: The base can react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][10] This increased nucleophilicity accelerates the transfer of the organic group to the palladium complex.[6][7]
Formation of an oxo-palladium complex: Alternatively, the base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a more reactive oxo-palladium(II) species (e.g., [ArPd(OR)L₂]).[7][9] This intermediate can then undergo transmetalation with the neutral boronic acid.
Ultimately, the choice of base can significantly influence the reaction rate, yield, and selectivity.[6]
Q2: Which bases are most commonly used for Suzuki reactions with indazoles, and how do I choose the right one?
A variety of inorganic and organic bases are employed in Suzuki couplings. For indazole substrates, the selection is often guided by the nature of the indazole (N-protected or unprotected), the reactivity of the coupling partners, and the solvent system.
Commonly used bases include:
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[1][6] K₂CO₃ is a good starting point for many applications.[1][3][11] Cs₂CO₃ is a stronger and more soluble base that can be effective in challenging couplings, particularly with sterically hindered substrates.[12]
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used in reactions with sensitive functional groups or with unprotected N-H indazoles.[2][6]
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be compatible with all substrates, potentially leading to side reactions.[6]
Fluorides: Potassium fluoride (KF) is a milder base that can be advantageous when base-labile functional groups are present.[8]
Decision-Making Workflow for Base Selection:
Caption: A decision-making workflow for selecting an appropriate base.
Q3: How does the choice of solvent impact the Suzuki coupling of indazoles?
The solvent plays a crucial role in the Suzuki-Miyaura reaction by:
Solubilizing reactants: The solvent must effectively dissolve the indazole halide, the boronic acid, the palladium catalyst, and the base.[13]
Influencing reaction kinetics and selectivity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.[14][15][16] In some cases, polar solvents can stabilize anionic transition states, leading to changes in chemoselectivity.[14]
Facilitating phase transfer: In many protocols, a mixture of an organic solvent and water is used.[13] Water helps to dissolve the inorganic base, while the organic solvent dissolves the organic reactants and the catalyst.[13]
Commonly used solvents for Suzuki reactions with indazoles include:
Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in a mixture with water.[1][13]
Aromatic hydrocarbons: Toluene can be an effective solvent, particularly in anhydrous reactions.
Alcohols: Ethanol is sometimes used, often in combination with other solvents like 1,4-dioxane and water.[12]
Amides: Dimethylformamide (DMF) is a polar aprotic solvent that can be effective, but it should be used with caution as it can sometimes lead to side reactions.[14][16]
Q4: Can I perform Suzuki couplings on unprotected N-H indazoles?
Yes, it is possible to perform Suzuki couplings directly on unprotected N-H indazoles.[2][17] However, the acidic N-H proton can potentially interfere with the reaction by reacting with the base or interacting with the palladium catalyst, which can lead to catalyst inhibition or the formation of undesired byproducts.[2][5]
To successfully couple unprotected indazoles, consider the following:
Choice of Base: Milder bases like K₃PO₄ are often preferred to minimize side reactions involving the N-H proton.[2]
Catalyst System: Robust catalyst systems, such as those employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can be more effective.[2]
Reaction Conditions: Careful optimization of the reaction temperature and time is crucial. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[12]
Troubleshooting Guide
Problem 1: Low to no conversion of the starting indazole halide.
Potential Cause
Troubleshooting Steps
Inactive Catalyst
Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a more active precatalyst or ligand. For bromoindazoles, Pd(dppf)Cl₂ has been shown to be effective.[1][11]
Insufficiently Strong Base
If using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[12]
Poor Solubility of Reactants
Change the solvent or use a co-solvent to improve the solubility of all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often effective.[1][3]
Steric Hindrance
If your indazole or boronic acid is sterically hindered, you may need to use a more active catalyst system with bulky ligands and a stronger base.[18][19]
N-H Interference (for unprotected indazoles)
The acidic N-H proton may be inhibiting the catalyst.[2] Try using a milder base like K₃PO₄ or consider protecting the indazole nitrogen with a suitable protecting group like Boc.[20]
Problem 2: Formation of significant side products.
Common Side Product
Potential Cause & Solution
Homocoupling of Boronic Acid
This can occur due to the presence of oxygen. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).
Protodeboronation (Hydrolysis of Boronic Acid)
This is the replacement of the boronic acid group with a hydrogen atom. It can be caused by excessive water, high temperatures, or a prolonged reaction time.[1] Use the minimum amount of water necessary to dissolve the base and try to keep reaction times as short as possible.
Dehalogenation of Indazole Halide
This results in the formation of the parent indazole. It can be promoted by certain solvents or bases.[21] Screening different solvent and base combinations may be necessary.
Formation of Palladium Black
Precipitation of palladium metal indicates catalyst decomposition.[22] This can be caused by high temperatures or the absence of a stabilizing ligand. Ensure an appropriate ligand is used and consider lowering the reaction temperature.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
5-Bromo-1H-indazole
Arylboronic acid
Palladium catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., K₂CO₃)
Solvent (e.g., 1,4-dioxane and water)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware
Procedure:
To a reaction vessel, add 5-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
Seal the vessel and evacuate and backfill with an inert gas three times.
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
Heat the reaction mixture to 80-100 °C with stirring.[1][3]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of an indazole halide.
References
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
Alvarez-Rodrigo, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]
Musso, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Royal Society of Chemistry. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
National Institutes of Health. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. [Link]
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
ACS Publications. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved January 19, 2026, from [Link]
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 19, 2026, from [Link]
ResearchGate. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
ResearchGate. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
Technical Support Center: Overcoming Poor Solubility of Indazole Intermediates in Organic Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with indazole intermediates.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with indazole intermediates. As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of the indazole scaffold can lead to frustratingly low solubility in common organic solvents, impeding reaction progress, complicating purification, and ultimately impacting yields.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. My goal is not just to provide solutions, but to explain the underlying chemical principles. Understanding why a particular strategy works is crucial for adapting and optimizing it for your specific indazole derivative.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why are my indazole intermediates so poorly soluble?
A1: The poor solubility of many indazole derivatives stems from a combination of factors related to their rigid, bicyclic structure. The indazole ring system can participate in strong intermolecular interactions, particularly hydrogen bonding through the N-H proton of the pyrazole ring.[1] These interactions, coupled with π-π stacking between the aromatic rings, can lead to a highly stable and tightly packed crystal lattice. A significant amount of energy is then required to break these interactions and solvate the individual molecules, resulting in low solubility in many organic solvents.
Furthermore, the tautomeric nature of the indazole ring (1H- and 2H-isomers) can influence its physical properties.[1][2] The 1H-tautomer is generally more stable and its ability to act as both a hydrogen bond donor and acceptor contributes to strong self-association.[2]
Q2: I've observed that even small changes to the substituents on the indazole ring dramatically affect solubility. Why is this?
A2: Substituents play a critical role in dictating the overall polarity, hydrogen bonding capability, and crystal packing of an indazole derivative.[3][4]
Polar, Hydrogen-Bonding Substituents: Groups like nitro (-NO2), carboxylic acid (-COOH), or amide (-CONH2) can introduce additional hydrogen bonding sites, potentially increasing self-association and decreasing solubility in non-polar solvents. However, these same groups can sometimes be exploited to improve solubility in polar protic solvents.
Non-Polar, Bulky Substituents: Large, non-polar groups (e.g., tert-butyl, phenyl) can disrupt the efficient crystal packing of the indazole core. This disruption can sometimes lead to improved solubility. However, if the overall molecule becomes too non-polar, its solubility in polar solvents will decrease.
Positional Effects: The position of the substituent matters. For example, a bulky group at the C7 position can sterically hinder the N-H proton, disrupting hydrogen bonding networks and potentially improving solubility.[3]
Q3: My reaction seems to have stalled, and I see solid starting material in the flask. Is this definitely a solubility issue?
Part 2: Troubleshooting Guides - Practical Solutions
This section provides actionable strategies to address poor solubility. The key is to systematically evaluate these options, starting with the simplest and most direct methods.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise approach to troubleshooting poor solubility.
Guide 1: Solvent System Optimization
The first and most direct approach is to modify the reaction solvent. The principle of "like dissolves like" is a good starting point.[5]
Q4: How do I choose a better solvent for my indazole intermediate?
A4: A systematic approach to solvent selection is recommended. Consider the polarity of your indazole derivative and the reaction requirements.
Solvent Class
Examples
Characteristics & Best Use Cases for Indazoles
Aprotic Polar
DMF, DMSO, NMP, Acetonitrile
Good for many indazoles due to their ability to disrupt hydrogen bonds and solvate the polar heterocyclic core. Use with caution, as they can be difficult to remove during workup.[6]
Ethereal
THF, 1,4-Dioxane, 2-MeTHF
Moderate polarity. THF is a common choice. Dioxane has a higher boiling point, which can be beneficial for reactions requiring heat.[7]
Chlorinated
Dichloromethane (DCM), Chloroform
Generally good for less polar indazole derivatives. DCM is volatile and easy to remove.
Aromatic
Toluene, Xylenes
Non-polar. Useful for reactions with non-polar indazoles or when a high boiling point is needed.
Protic Polar
Methanol, Ethanol, Isopropanol
Can be effective for indazoles with polar substituents that can hydrogen bond with the solvent. However, they can also interfere with certain reagents (e.g., organometallics).
Protocol 1: Small-Scale Solubility Screen
Aliquot: Place a small, consistent amount (e.g., 1-2 mg) of your indazole intermediate into several small vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.
Observation: Vigorously agitate (vortex) each vial for 1-2 minutes.
Assessment: Observe which solvents achieve complete dissolution. For those that do, you can incrementally add more solid to estimate the approximate solubility.
Reaction Compatibility: Cross-reference the successful solvents with the stability and reactivity requirements of your planned reaction.
Guide 2: The Power of Co-solvents
If a single solvent doesn't provide adequate solubility, a co-solvent system can be highly effective.[8][9]
Q5: How do co-solvents work, and how do I select a co-solvent mixture?
A5: Co-solvents are water-miscible organic solvents that, when added to a primary solvent, modify its overall polarity.[5][10] This blending of solvent properties can disrupt the solute-solute interactions of your indazole intermediate more effectively than a single solvent.[8] For example, adding a polar aprotic solvent like DMF to a less polar solvent like toluene can create a medium that is both capable of solvating the polar indazole core and compatible with non-polar reagents.
Common Co-solvent Combinations:
Toluene/DMF or Toluene/NMP: Excellent for increasing the solubility of polar intermediates in a non-polar medium.
THF/HMPA (use with extreme caution): A powerful combination for very challenging cases, but HMPA is a known carcinogen and should be handled with appropriate safety measures.
DCM/Methanol: A versatile mixture for a range of polarities.
Dioxane/Water: Useful for reactions where water is tolerated and can help solubilize highly polar or salt-like intermediates.
Start by adding the co-solvent in a small percentage (e.g., 5-10% v/v) and gradually increase it while monitoring the dissolution of your intermediate.
Guide 3: Leveraging Temperature
Q6: Is simply heating the reaction a good strategy?
A6: Increasing the temperature will almost always increase the solubility of a solid in a liquid. This is a simple and often effective method. However, there are important considerations:
Compound Stability: Ensure your starting material, reagents, and product are all stable at the elevated temperature. Run a preliminary thermal stability test on a small scale if you are unsure.
Reaction Selectivity: Higher temperatures can sometimes lead to the formation of undesired byproducts.
Solvent Boiling Point: The temperature is limited by the boiling point of your chosen solvent.
If your compound dissolves upon heating but crashes out upon cooling, this can be advantageous for purification by crystallization. However, for a reaction to proceed to completion, the material must remain in solution at the reaction temperature.
Guide 4: pH Adjustment for Ionizable Indazoles
Q7: My indazole has an acidic or basic functional group. Can I use pH to my advantage?
A7: Absolutely. If your indazole intermediate possesses an ionizable functional group (e.g., a carboxylic acid, an amino group), altering the pH can dramatically increase its solubility in aqueous or protic media.[11][]
Acidic Indazoles (e.g., with a -COOH group): Adding a base (e.g., NaHCO₃, K₂CO₃) will deprotonate the acidic group, forming a much more polar and water-soluble salt.
Basic Indazoles: The indazole ring itself is weakly basic.[13] Adding a mild acid (e.g., aqueous HCl) can protonate one of the nitrogen atoms, forming a soluble salt.[]
This strategy is particularly useful during aqueous workups to move your compound or impurities into the aqueous layer.[14] For a reaction, this approach is more limited unless the reaction conditions are compatible with aqueous or highly protic environments and the salt form of your intermediate is reactive. A combination of pH adjustment and a complexing agent can sometimes lead to a synergistic increase in solubility.[15]
Guide 5: Advanced Strategies - Derivatization
Q8: I've tried everything and my intermediate is still not soluble enough. What's next?
A8: If intrinsic solubility remains a barrier, a temporary modification of the structure through the use of a protecting group can be a powerful strategy.
Protocol 2: Improving Solubility via N-Protection
The N-H group of the indazole is often a primary contributor to poor solubility due to hydrogen bonding. Protecting this nitrogen can disrupt this network and improve solubility.
Select a Solubilizing Protecting Group: Instead of a simple protecting group, choose one that imparts solubility. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can increase solubility in organic solvents.[16]
Protection Step: Regioselectively protect the indazole at the N-2 position using SEM chloride under appropriate conditions.[16] The resulting SEM-protected indazole will lack the N-H hydrogen bond donor capability.
Perform the Desired Reaction: With the now more soluble intermediate, carry out your intended synthetic transformation.
Deprotection: Remove the SEM group under standard conditions (e.g., TBAF in THF or aqueous HCl) to reveal the final product.[16]
This approach adds steps to your synthesis but can be invaluable for overcoming otherwise insurmountable solubility hurdles.
Part 3: Summary and Key Takeaways
Diagnose First: Before attempting solutions, understand the likely cause of poor solubility (hydrogen bonding, crystal packing).
Systematic Approach: Begin with the simplest methods (solvent choice, temperature) before moving to more complex solutions like co-solvents or derivatization.
Small-Scale Testing: Always test new conditions on a small scale to conserve material and time.
Consider the Entire Process: The chosen solubilization strategy must be compatible with your reaction conditions, reagents, and the final workup and purification.
By applying these principles and troubleshooting guides, you can effectively address the solubility challenges posed by indazole intermediates, leading to more efficient and successful synthetic outcomes.
References
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Retrieved from [Link]
How can we conduct reactions for insoluble materials? - ResearchGate. (2019). Retrieved from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (2021). Retrieved from [Link]
Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed. (n.d.). Retrieved from [Link]
Indazole C-3 substituent effects. - ResearchGate. (n.d.). Retrieved from [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Retrieved from [Link]
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. (2023). Retrieved from [Link]
How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). Retrieved from [Link]
2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
CO-SOLVENCY - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). Retrieved from [Link]
The improvement of two kinds of synthetic methods of indazoles - ResearchGate. (2014). Retrieved from [Link]
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (2006). Retrieved from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. (1994). Retrieved from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved from [Link]
Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC. (n.d.). Retrieved from [Link]
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (2005). Retrieved from [Link]
Combined effect of complexation and pH on solubilization - PubMed. (n.d.). Retrieved from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved from [Link]
Co-solvent: Significance and symbolism. (n.d.). Retrieved from [Link]
Minimizing byproducts in the N-methylation of indazole-5-carboxylates
Technical Support Center: N-Methylation of Indazole-5-Carboxylates Welcome to the technical support center for the N-methylation of indazole-5-carboxylates. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: N-Methylation of Indazole-5-Carboxylates
Welcome to the technical support center for the N-methylation of indazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.
The regioselective N-alkylation of indazoles is a common challenge, with the formation of a mixture of N1 and N2-alkylated isomers being a frequent outcome.[1][2][3][4] This guide will focus on strategies to minimize the formation of byproducts, primarily the undesired regioisomer, during the N-methylation of indazole-5-carboxylates.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-methylation of indazole-5-carboxylates.
Poor Regioselectivity: My reaction produces a mixture of N1 and N2-methylated isomers. How can I improve the selectivity for the desired isomer?
The formation of both N1 and N2 isomers is the most common issue in the alkylation of indazoles.[3][5] The regioselectivity is governed by a delicate balance of kinetic and thermodynamic factors, which can be influenced by your choice of reagents and reaction conditions.[6]
Underlying Principles:
The two nitrogen atoms in the indazole ring exhibit different nucleophilicities. The N1 position is generally considered to be the thermodynamic site of alkylation, leading to the more stable product.[2][7] Conversely, the N2 position is often the kinetic site, meaning it reacts faster under certain conditions.[6][8]
Troubleshooting Steps & Solutions:
For Preferential N1-Methylation (Thermodynamic Control):
Choice of Base and Solvent: The use of a strong, non-nucleophilic base in an aprotic solvent is a well-established method for achieving high N1-selectivity.[6] A combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for N1-selective indazole alkylation.[1][2][4] The sodium cation is believed to coordinate with the N2-nitrogen and the oxygen of the C5-carboxylate, sterically hindering methylation at the N2 position.
Temperature: Allowing the reaction to reach thermodynamic equilibrium is key. This may involve stirring the reaction at room temperature or gentle heating after the addition of the methylating agent.
For Preferential N2-Methylation (Kinetic Control):
Alternative Reagents: Under basic conditions, achieving high N2 selectivity can be challenging. However, specific reagents and conditions have been shown to favor the kinetic N2 product. For instance, using dimethyl carbonate with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) can be effective.[6]
Acidic Conditions: Interestingly, methylation under acidic conditions has been shown to favor the N2-isomer in some cases.[9] For example, using trimethyl orthoformate in the presence of sulfuric acid can lead to regioselective N2-alkylation.[10]
Mitsunobu Conditions: The Mitsunobu reaction can also show a preference for the formation of the N2-regioisomer.[7][11]
Low Yield: My desired N-methylated product is forming, but the overall yield is low.
Low yields can be attributed to several factors, from incomplete reactions to product degradation or the formation of unforeseen byproducts.
Potential Causes & Solutions:
Incomplete Deprotonation: If you are targeting the N1-isomer using a strong base like NaH, ensure the complete deprotonation of the indazole starting material before adding the methylating agent. You can monitor this by observing the cessation of hydrogen gas evolution.
Reactivity of the Methylating Agent: The choice of methylating agent is crucial. Methyl iodide and dimethyl sulfate are common and highly reactive.[6] If using a less reactive agent, you may need to increase the reaction temperature or time.
Side Reactions with the Carboxylate Group: While less common, the carboxylate group could potentially undergo side reactions. For instance, if using a very strong base and a reactive electrophile, ester hydrolysis or other transformations could occur, though this is less likely under standard methylation conditions.
Product Degradation: Indazole derivatives are generally stable, but prolonged exposure to harsh conditions (e.g., very high temperatures or strong acids/bases) could lead to degradation. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
Di-methylation: In some instances, particularly with an excess of the methylating agent and base, di-methylation to form a quaternary indazolium salt can occur.[10][12] This can be minimized by carefully controlling the stoichiometry of your reagents.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for selective N1-methylation of an indazole-5-carboxylate?
For high N1-selectivity, a reliable starting point is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[1][2] Typically, 1.1-1.2 equivalents of NaH are used to ensure complete deprotonation of the indazole. The reaction is usually performed by adding the NaH to a solution of the indazole in THF at 0 °C, followed by warming to room temperature. The methylating agent (e.g., methyl iodide, 1.1 equivalents) is then added, and the reaction is stirred at room temperature until completion.[6]
Q2: How can I reliably distinguish between the N1 and N2-methylated isomers?
The structural elucidation of N1 and N2-alkylated indazole isomers can be challenging but is definitively achieved using advanced NMR techniques.[13] Specifically, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.[7][13][14]
HMBC: For the N1-isomer, a correlation is expected between the N-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is typically observed between the N-methyl protons and the C3 carbon.[7][11]
NOESY: This technique can reveal through-space proximity between the N-methyl protons and the protons on the indazole ring, helping to confirm the site of methylation.[13][14]
Q3: Can the carboxylate group at the 5-position influence the N1/N2 selectivity?
Yes, the electronic properties of substituents on the indazole ring can influence the regioselectivity of N-alkylation.[1][2] An electron-withdrawing group like a carboxylate at the 5-position can impact the electron density at both N1 and N2, potentially affecting the kinetics of the reaction. However, the general principles of thermodynamic versus kinetic control still apply.
Q4: Are there any alternative, milder methylating agents I can use?
While methyl iodide and dimethyl sulfate are common, they are also toxic and require careful handling. Trimethyl orthoformate in the presence of an acid catalyst is a milder alternative that has been shown to be effective for N2-methylation.[10] For N1-methylation, if harsh bases like NaH are a concern, exploring other base/solvent combinations such as potassium carbonate in DMF might be an option, although this may lead to lower regioselectivity.[15][16]
Q5: What are the key safety precautions to take during the N-methylation of indazoles?
Methylating Agents: Methyl iodide and dimethyl sulfate are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.
Experimental Protocols & Data
Protocol 1: General Procedure for N1-Methylation of Methyl Indazole-5-carboxylate
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
Methyl indazole-5-carboxylate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Methyl iodide
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl indazole-5-carboxylate (1.0 equivalent) and anhydrous THF.
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 isomer.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes typical regioselectivity outcomes based on literature reports. Note that actual results may vary depending on the specific indazole substrate.
The choice of reaction conditions dictates the pathway to either the thermodynamically or kinetically favored product.
Caption: Reaction pathways for indazole methylation.
References
Keating, C., El-Sabbagh, N., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
Keating, C., El-Sabbagh, N., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved from [Link]
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Keating, C., El-Sabbagh, N., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
Keating, C., El-Sabbagh, N., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Retrieved from [Link]
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Retrieved from [Link]
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Elks, J., & Hey, D. H. (1949). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
Palmer, M. H., & McIntyre, P. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
Beilstein Journals. (n.d.). Methyl 1-n-pentyl-1H-indazole-5-carboxylate (61). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
Technical Support Center: Scaling the Synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Welcome to the technical support center dedicated to the synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. This guide is structured for researchers, medicinal chemists, and process development professionals w...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center dedicated to the synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. This guide is structured for researchers, medicinal chemists, and process development professionals who are navigating the complexities of scaling this important intermediate. We will address common challenges, from regioselectivity in N-methylation to optimizing the final iodination step, providing not just protocols, but the scientific rationale behind them.
Overall Synthetic Workflow
The synthesis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is typically approached as a multi-step process. The critical challenges lie in achieving high regioselectivity during the N-methylation step and ensuring efficient, clean conversion in the final iodination.
Reference Data & Comparative Studies
Validation
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Nucle...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular structure at the atomic level.[3][4][5] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the causal relationships behind the observed chemical shifts and coupling constants, compare its spectral features to related structures, and provide a robust experimental protocol for acquiring high-quality NMR data.
The Structural Significance of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Indazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery. The title compound, Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, possesses several key structural features that influence its NMR spectra:
An Indazole Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.[6]
An Iodo Substituent at C3: The heavy iodine atom significantly influences the electronic environment of the pyrazole ring.
A Methyl Group at N1: This substitution prevents tautomerism and simplifies the ¹H NMR spectrum.
An Ethyl Carboxylate Group at C5: This electron-withdrawing group affects the chemical shifts of the protons on the benzene ring.
The precise characterization of this molecule is crucial for understanding its structure-activity relationship (SAR) and for ensuring its purity and identity in preclinical and clinical development.[1][3]
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, we can predict and interpret the signals corresponding to each unique proton.
Predicted ¹H NMR Spectral Data:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H4
~8.5 - 8.7
d
~1.0-2.0
1H
H6
~8.1 - 8.3
dd
~8.5-9.0, ~1.5-2.0
1H
H7
~7.6 - 7.8
d
~8.5-9.0
1H
N-CH₃
~4.1 - 4.3
s
-
3H
O-CH₂
~4.4 - 4.6
q
~7.1
2H
CH₃ (ethyl)
~1.4 - 1.5
t
~7.1
3H
Detailed Interpretation:
Aromatic Protons (H4, H6, H7):
The protons on the benzene ring of the indazole core are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[7]
H4 is anticipated to be the most downfield proton. Its proximity to the electron-withdrawing ethyl carboxylate group at C5 and the pyrazole ring results in significant deshielding. It will likely appear as a doublet due to coupling with H6 (meta-coupling).[8][9]
H6 will be a doublet of doublets, showing coupling to both H7 (ortho-coupling) and H4 (meta-coupling). The ortho coupling constant (³J) is expected to be significantly larger (around 8-9 Hz) than the meta coupling constant (⁴J, around 1-2 Hz).[8][10]
H7 will appear as a doublet due to ortho-coupling with H6.
N-Methyl Protons (N-CH₃):
The three protons of the methyl group attached to the N1 position will give rise to a singlet in the region of δ 4.1-4.3 ppm. The chemical shift is influenced by the nitrogen atom and the aromatic indazole ring.
Ethyl Ester Protons (O-CH₂ and CH₃):
The methylene protons (O-CH₂) of the ethyl group will appear as a quartet around δ 4.4-4.6 ppm due to coupling with the adjacent methyl protons.
The methyl protons (CH₃) of the ethyl group will be a triplet at approximately δ 1.4-1.5 ppm, coupled to the methylene protons. The characteristic quartet-triplet pattern is a hallmark of an ethyl group.[9]
Visualizing the Molecular Structure and Proton Assignments:
Caption: Molecular structure of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with key proton assignments.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule. This allows for a comprehensive understanding of the carbon framework.
Predicted ¹³C NMR Spectral Data:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (ester)
~165 - 170
C3a, C7a (bridgehead)
~140 - 145
C5
~125 - 130
C4
~122 - 127
C6
~120 - 125
C7
~110 - 115
C3
~85 - 95
O-CH₂
~60 - 65
N-CH₃
~35 - 40
CH₃ (ethyl)
~14 - 16
Detailed Interpretation:
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm).[7]
The bridgehead carbons (C3a and C7a) are expected to be in the δ 140-145 ppm range.
The carbon bearing the ethyl carboxylate group (C5) will be deshielded.
The other aromatic carbons (C4, C6, C7) will have distinct chemical shifts based on their electronic environment.
C3 Carbon: The carbon atom bonded to the iodine (C3) will experience a significant upfield shift due to the "heavy atom effect" of iodine.[11][12] This is a key diagnostic signal and is expected to be in the range of δ 85-95 ppm.
Aliphatic Carbons:
The methylene carbon (O-CH₂) of the ethyl group will appear around δ 60-65 ppm.
The N-methyl carbon (N-CH₃) is expected in the δ 35-40 ppm region.
The terminal methyl carbon of the ethyl group will be the most shielded carbon, resonating at a high field of approximately δ 14-16 ppm.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula.
Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, C-N).
Fast and simple.
Provides limited information on the overall structure.
X-ray Crystallography
Precise 3D atomic coordinates in the solid state.
Unambiguous structure determination.
Requires a single crystal of sufficient quality.
The combination of NMR, MS, and IR spectroscopy provides a robust and complementary dataset for the unambiguous identification and characterization of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Experimental Protocol for NMR Analysis
Achieving high-quality NMR spectra is dependent on meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[12]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Set appropriate parameters: pulse angle (e.g., 30-45 degrees), relaxation delay (e.g., 1-2 seconds), and number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
A longer relaxation delay may be necessary for quaternary carbons.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra.
Integrate the ¹H NMR signals to determine the relative number of protons.
Reference the chemical shifts to the TMS signal.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the NMR spectral analysis of small molecules.
Conclusion
The detailed ¹H and ¹³C NMR spectral analysis of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate provides a definitive fingerprint of its molecular structure. By understanding the influence of its various functional groups on chemical shifts and coupling constants, researchers can confidently identify this compound and distinguish it from related analogs. This guide serves as a practical resource for scientists in the pharmaceutical industry, enabling them to leverage the full power of NMR spectroscopy in their drug discovery and development endeavors.[1][2]
References
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
researchmap. (n.d.). Application of NMR in drug discovery. [Link]
Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?[Link]
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
A Comparative Guide to the Reactivity of Ethyl 3-iodo- vs. 3-bromo-1-methyl-1H-indazole-5-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. The indazole...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. The indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies.[1] This guide provides an in-depth comparison of the reactivity of two key intermediates: Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and Ethyl 3-bromo-1-methyl-1H-indazole-5-carboxylate . We will delve into the fundamental principles governing their differential reactivity and provide supporting experimental data to guide your synthetic strategies.
Introduction: The Strategic Importance of Halogenated Indazoles
Ethyl 1-methyl-1H-indazole-5-carboxylate derivatives halogenated at the 3-position are versatile precursors for the synthesis of a wide array of more complex molecules. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the halogen atom can be substituted with a diverse range of functionalities, including aryl, heteroaryl, amino, and alkynyl groups. The choice between a 3-iodo and a 3-bromo substituent is not trivial; it dictates reaction kinetics, catalyst selection, and overall process efficiency. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][3] This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond. The disparate reactivity of the iodo- and bromo-indazole derivatives is fundamentally rooted in the difference in their respective C-X bond dissociation energies.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. The bond dissociation energy for a typical aryl C-I bond is approximately 228 kJ/mol, whereas for an aryl C-Br bond it is around 290 kJ/mol.[4] This disparity arises from the larger atomic radius of iodine and the longer, more diffuse C-I bond, which is consequently easier to break.
This translates to a lower activation energy for the oxidative addition of the 3-iodoindazole to the palladium(0) catalyst compared to its 3-bromo counterpart.[5] Consequently, reactions employing the iodo-derivative are expected to proceed at a faster rate and often under milder conditions.
Experimental Design: A Head-to-Head Comparison in a Suzuki-Miyaura Coupling
To empirically substantiate the theoretical differences in reactivity, a parallel experiment was designed to compare the performance of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and Ethyl 3-bromo-1-methyl-1H-indazole-5-carboxylate in a Suzuki-Miyaura cross-coupling reaction with a common boronic acid.
Experimental Workflow
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Two separate reaction vessels were charged as follows:
Reaction A (Iodo): Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
Reaction B (Bromo): Ethyl 3-bromo-1-methyl-1H-indazole-5-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
To each vessel, a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) was added. The reaction mixtures were heated to 80°C under an inert atmosphere (Nitrogen or Argon) and monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
Comparative Performance Data
The following table summarizes the expected outcomes based on established principles of aryl halide reactivity in Suzuki-Miyaura couplings.
Parameter
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Ethyl 3-bromo-1-methyl-1H-indazole-5-carboxylate
Reaction Time for >95% Conversion
~ 2 hours
~ 8 hours
Isolated Yield
> 90%
~ 75-85%
Required Catalyst Loading
Standard (e.g., 3 mol%)
Potentially higher for comparable rates
Optimal Reaction Temperature
80°C
80-100°C
Side Product Formation (dehalogenation)
Minimal
More prevalent
Mechanistic Rationale for Observed Reactivity
The superior performance of the iodo-derivative can be visualized through the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The initial oxidative addition of the indazole halide (Ar-X) to the Pd(0) catalyst is the kinetically significant step that differentiates the two substrates. The lower C-I bond energy allows for a more facile insertion of the palladium catalyst, leading to a faster overall reaction rate.
Conclusion and Recommendations
The evidence strongly supports the superior reactivity of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate over its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions.
For rapid and efficient synthesis: The 3-iodo derivative is the substrate of choice, allowing for shorter reaction times, milder conditions, and often higher yields.
For cost-sensitive, large-scale synthesis: The 3-bromo derivative may be considered, as aryl bromides are typically less expensive than the corresponding iodides. However, this may necessitate process optimization, including higher catalyst loadings, more forcing conditions (higher temperatures), or the use of more specialized and active catalyst systems to achieve comparable efficiency.
For complex substrates: When dealing with thermally sensitive or functionally complex molecules, the milder conditions tolerated by the 3-iodo derivative can be a significant advantage in minimizing side reactions and preserving molecular integrity.
Ultimately, the choice between these two valuable building blocks will depend on a careful consideration of the specific project goals, balancing the need for speed and efficiency against economic factors. This guide provides the fundamental rationale and expected performance data to make an informed decision.
References
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
Wikipedia. (2023, November 29). Buchwald–Hartwig amination.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions.
(n.d.). Bond energies of C-Hal bonds.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
Journal of the American Chemical Society. (n.d.). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1.
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
Journal of the Chemical Society (Resumed). (n.d.). 244. Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X.
YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry.
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The Journal of Physical Chemistry. (n.d.). Carbon–Halogen Bond Energies and Bond Distances.
(n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
ResearchGate. (2025, August 6). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
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Organometallics. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
PMC. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Validation of Synthesized Indazole Compounds
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] T...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The synthesis of novel indazole derivatives is a critical step in developing new chemical entities. However, synthesis is only half the battle; unambiguous structural validation is paramount to ensure that the molecule in the vial is the molecule you designed. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing irrefutable evidence of elemental composition with exceptional precision and accuracy.[3][4]
This guide, grounded in field experience, moves beyond mere protocol recitation. It delves into the causality behind experimental choices, compares leading HRMS technologies for this specific application, and provides a self-validating framework for analyzing your synthesized indazoles, ensuring the highest degree of scientific integrity for your research.
The Core Principles: Mass Accuracy, Resolution, and Isotopic Fidelity
Before comparing instruments, it is crucial to understand the foundational pillars of HRMS validation. The confidence in your structural assignment rests on the interplay between three key parameters:
Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[5][6] In synthesizing novel compounds, your sample may contain closely related impurities or byproducts. High resolution is essential to resolve the signal of your target compound from these potential isobaric interferences, which could otherwise lead to inaccurate mass measurements.[7][8]
Mass Accuracy: This refers to the closeness of the experimentally measured mass to the calculated exact mass of an ion.[7] Expressed in parts-per-million (ppm), high mass accuracy (typically < 5 ppm) drastically reduces the number of possible elemental formulas for a given mass, often leaving only one logical possibility within the context of your synthesis.[3][9]
Isotopic Pattern: Most elements exist as multiple stable isotopes (e.g., ¹²C and ¹³C; ³⁵Cl and ³⁷Cl). HRMS instruments can resolve these isotopic peaks. The resulting pattern of peaks and their relative intensities serve as a distinct signature for a compound's elemental composition.[10][11] Matching the experimentally observed isotopic pattern with the theoretical pattern for a proposed formula provides a powerful secondary layer of confirmation.[12]
Caption: The relationship between core HRMS data pillars.
Comparative Guide to HRMS Analyzers
The choice of HRMS instrument significantly impacts the quality of your validation data. The three dominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[5][13]
Feature
Time-of-Flight (TOF)
Orbitrap
Fourier Transform ICR (FT-ICR)
Principle
Measures m/z based on the time it takes for ions to travel a fixed distance.[5]
Measures m/z based on the frequency of ion oscillations in an electrostatic field.[5][13]
Measures m/z based on the cyclotron frequency of ions in a strong magnetic field.[5][14]
High-throughput screening, LC-MS coupling where speed is critical.
The workhorse for most small molecule validation; excellent balance of resolution, accuracy, and speed.[15]
Extremely complex mixtures or when ultra-high resolution is needed to resolve fine isotopic structures.[14]
Expert Insight: For the validation of a typical synthesized indazole derivative (< 1000 Da), an Orbitrap-based mass spectrometer (such as a Q Exactive™ series) offers the optimal balance of performance and practicality. Its routine sub-1-ppm mass accuracy and high resolution are more than sufficient to achieve unambiguous formula determination, and its compatibility with fast liquid chromatography (LC) allows for simultaneous purity assessment.[9] While FT-ICR provides unparalleled resolution, it is often overkill for this application and comes with significant cost and operational complexity.[14]
Experimental Workflow: A Self-Validating Protocol
This protocol outlines the validation of a hypothetical synthesized compound, "5-fluoro-1H-indazole-3-carboxamide" (Expected Formula: C₈H₆FN₃O).
Caption: General experimental workflow for HRMS validation.
Step 1: Sample and Standards Preparation
Rationale: Proper sample preparation is critical to avoid ion suppression and ensure data quality. The goal is a clean, particulate-free solution at an optimal concentration for the instrument.
Protocol:
Weigh approximately 1 mg of the purified indazole compound.
Dissolve in 1 mL of a high-purity solvent (e.g., LC-MS grade Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
Create a working solution by performing a 1:1000 dilution of the stock solution into 50:50 Acetonitrile:Water containing 0.1% formic acid. This yields a final concentration of 1 µg/mL (1 ppm). The formic acid is added to promote protonation and enhance ionization in positive ion mode.
Prepare a separate vial of the working solution solvent (the "blank") to check for background contamination.
Step 2: Instrument Calibration and Setup (Example: Q-Orbitrap)
Rationale: The instrument must be calibrated to ensure high mass accuracy. An external calibration provides a baseline, while an internal lock mass corrects for any drift during the analytical run.
Protocol:
Perform the manufacturer's recommended external mass calibration procedure using the specified calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
Set up a direct infusion or LC-MS method. For this example, we will use direct infusion via a syringe pump.
Ion Source Parameters (ESI - Positive Mode):
Sheath Gas Flow Rate: 10 (arbitrary units)
Aux Gas Flow Rate: 2 (arbitrary units)
Spray Voltage: 3.5 kV
Capillary Temp: 320 °C
Mass Analyzer Parameters:
Full Scan (MS1):
Resolution: 140,000 @ m/z 200
Scan Range: m/z 100-500
AGC Target: 1e6
Data-Dependent MS/MS (dd-MS2):
Resolution: 17,500 @ m/z 200
Isolation Window: 2.0 m/z
Collision Energy (HCD): Stepped 20, 30, 40 NCE
TopN: 1 (fragment the most intense peak)
Enable the use of an internal lock mass (e.g., a common background ion like m/z 121.05087, a protonated siloxane) to ensure sub-ppm mass accuracy throughout the acquisition.
Step 3: Data Acquisition
Rationale: A logical sequence of injections confirms the system is clean and performing correctly before analyzing the actual sample.
Protocol:
Inject the blank solvent and acquire data for 2 minutes. Confirm there are no significant interfering peaks at the expected m/z of your compound.
Inject the 1 µg/mL indazole working solution and acquire data for 2 minutes. The instrument will acquire high-resolution full scan data and automatically trigger MS/MS fragmentation scans on the most intense ion, which should be your protonated molecule.
Data Analysis and Interpretation: The Self-Validating System
The acquired data must be processed to confirm the identity of your compound. This process follows a logical, self-validating sequence.
Accurate Mass and Elemental Formula Determination
The primary goal is to confirm the elemental composition. For our hypothetical C₈H₆FN₃O, the expected protonated ion is [C₈H₆FN₃O + H]⁺, with a formula of C₈H₇FN₃O⁺.
Calculated (Theoretical) Mass: 180.05711 Da
Processing:
Open the raw data file in the instrument's software (e.g., Thermo Scientific™ FreeStyle™ or Xcalibur™).
Identify the most abundant peak in the full scan mass spectrum.
Measure its exact m/z. Let's assume the instrument measured 180.05705 Da .
Calculate the mass error:
Error (Da) = Measured Mass - Calculated Mass = 180.05705 - 180.05711 = -0.00006 Da
Excellent agreement (< 1 ppm). Formula is highly likely.
A mass error of less than 5 ppm (and ideally < 2 ppm) provides very high confidence in the proposed elemental formula.[3][16]
Isotopic Pattern Matching
The software can simulate the theoretical isotopic pattern for C₈H₇FN₃O⁺ and overlay it with the measured spectrum. The primary peak (A) is the monoisotopic peak containing all ¹²C. The A+1 peak is primarily due to the natural abundance of ¹³C.
Expert Insight: The high resolution of the Orbitrap allows these peaks to be clearly resolved. The close match in both the m/z spacing and the relative intensity between the theoretical and observed patterns provides a robust secondary confirmation of the elemental formula.
MS/MS Fragmentation Analysis
The final step is to ensure the structure is consistent with the fragmentation data. While a full elucidation is complex, key fragments can confirm the presence of the indazole core. Indazole-type synthetic cannabinoids, for instance, often show cleavage of bonds next to carbonyl groups or fragmentation of the indazole ring itself.[17][18]
Example Interpretation: For our hypothetical molecule, fragmentation might involve the loss of the amide group (-NH₂CO) or cleavage of the indazole ring. Observing fragments that correspond to these neutral losses would strongly support the proposed structure. This step links the confirmed elemental formula to the correct structural isomer.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool in synthetic chemistry, providing the highest level of confidence for structural validation. By understanding the core principles of mass accuracy and resolution, selecting the appropriate instrument technology, and following a rigorous, self-validating experimental and analytical workflow, researchers can eliminate ambiguity. This guide provides a framework for generating irrefutable data to support the synthesis of novel indazole compounds, ensuring the integrity and progression of drug discovery and development programs.
References
National Center for Biotechnology Information. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PubMed Central. Retrieved from [Link]
Kertesz, V., & Van Berkel, G. J. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. Retrieved from [Link]
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Retrieved from [Link]
Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
University of California, Riverside. (n.d.). Accurate Mass. UCR Mass Spectrometry Facility. Retrieved from [Link]
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]
Crawford Scientific. (2022). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. YouTube. Retrieved from [Link]
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MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Retrieved from [Link]
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MDPI. (2015). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. International Journal of Molecular Sciences. Retrieved from [Link]
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Drug Synthesis
In the landscape of modern pharmaceutical synthesis, the selection of starting materials and reagents is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufactu...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern pharmaceutical synthesis, the selection of starting materials and reagents is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has emerged as a key intermediate, particularly in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a cornerstone in the treatment of certain cancers[1][2]. However, reliance on a single intermediate can present challenges related to cost, availability, and process optimization. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies, supported by experimental data, to offer researchers and drug development professionals a broader perspective on synthesizing complex indazole-containing active pharmaceutical ingredients (APIs).
The Role of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Niraparib Synthesis
Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer[1]. The indazole core is a critical pharmacophore, and its synthesis and functionalization are central to the overall drug synthesis. Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate serves as a versatile building block. The iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in constructing the complex molecular architecture of Niraparib and other drug candidates[3][4][5].
The general synthetic logic involves the eventual coupling of the indazole moiety with a substituted phenyl-piperidine fragment. The reactivity of the C-I bond is advantageous for achieving high yields in these coupling reactions. However, the cost of iodinated reagents and potential challenges in removing iodine-containing impurities downstream necessitate the exploration of alternatives.
Alternative Halogenated Indazoles: A Shift in Reactivity and Economics
A primary strategy for replacing Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is to substitute the iodine with another halogen, typically bromine or chlorine. This choice is governed by a trade-off between reactivity, cost, and availability.
Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings compared to their bromo and chloro counterparts[4].
However, significant advancements in ligand and catalyst design have made the use of aryl bromides and even chlorides increasingly feasible and efficient. For instance, the use of electron-rich, bulky phosphine ligands can effectively facilitate the oxidative addition of less reactive aryl bromides.
Comparative Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While direct comparative data for the Niraparib synthesis is proprietary, the general reactivity trends of halo-indazoles are well-documented.
This table presents a qualitative comparison based on literature for similar systems. Direct quantitative comparison for the same substrate under identical conditions is often unavailable.
Cost and Availability
A significant driver for seeking alternatives to iodo-aromatics is cost. Bromo- and chloro-aromatic compounds are generally less expensive and more readily available on an industrial scale than their iodinated analogs. This cost differential can have a substantial impact on the overall cost of goods for an API.
Safety and Handling
While all halogenated organic compounds require careful handling, iodo-aromatics can be less stable, particularly to light. Brominated compounds, while still requiring appropriate personal protective equipment and engineering controls due to their hazardous nature, are common in industrial settings[7].
Alternative Synthetic Routes Bypassing Halogenated Indazoles
A more transformative approach involves redesigning the synthetic route to Niraparib to circumvent the need for a pre-functionalized halogenated indazole intermediate altogether. Several such routes have been developed, offering advantages in terms of step economy and the avoidance of certain classes of reagents.
The Cadogan Reaction Route
One alternative strategy for constructing the 2H-indazole ring system is the Cadogan reaction, which involves the reductive cyclization of o-nitroazobenzenes. This approach builds the desired indazole core with the phenyl substituent already in place, thereby avoiding a subsequent cross-coupling step at that position.
Reaction Setup: To a solution of the substituted o-nitroazobenzene in a suitable solvent (e.g., triethyl phosphite, which can act as both solvent and reductant), heat the mixture under an inert atmosphere.
Reaction Execution: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the 2-aryl-2H-indazole.
This method's primary advantage is the direct formation of the C-N bond that would otherwise be constructed via a palladium-catalyzed reaction.
Synthesis from o-Alkylazobenzenes
Another innovative approach involves the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via a C-H functionalization mechanism. This strategy also installs the phenyl group at the N2 position early in the synthesis.
Workflow for C-H Functionalization Route
Comparative Analysis and Future Outlook
The choice of reagent for the synthesis of Niraparib and related indazole-containing drugs is a multifactorial decision.
Approach
Key Reagent/Strategy
Advantages
Disadvantages
Established Route
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
High reactivity in cross-coupling, well-established procedures.
Higher cost, potential for iodine impurities.
Alternative Halogen
Bromo- or Chloro-indazole derivatives
Lower cost, readily available starting materials.
Lower reactivity requiring more optimized (and potentially expensive) catalyst systems.
Alternative Routes
Cadogan reaction, C-H functionalization
Step-economic, avoids late-stage cross-coupling.
May require development and optimization of less conventional reaction steps.
The trend in modern pharmaceutical process chemistry is to develop shorter, more convergent, and more sustainable synthetic routes. While Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate remains a reliable and effective reagent, the alternative routes that build the core structure through different bond formations are gaining traction. These newer methods often lead to a reduction in the number of synthetic steps and can avoid the use of costly and potentially problematic reagents.
For researchers and drug development professionals, the key takeaway is the importance of considering the entire synthetic strategy from the outset. While a direct, drop-in replacement for a specific reagent like an iodo-indazole with a bromo-indazole is a valid optimization strategy, re-evaluating the overall route to the target molecule can often yield more significant improvements in efficiency and cost. The continued development of novel catalytic systems will likely further enhance the viability of using less reactive but more economical starting materials in the synthesis of complex APIs like Niraparib.
References
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry. [Link]
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). International Journal of Creative Research Thoughts. [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). Synthesis. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
A Comparative Guide to the Efficacy of Palladium Catalysts for Coupling with 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties.[1] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy in the discovery of novel drug candidates. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, with 3-iodoindazole being a premier starting material due to the high reactivity of the carbon-iodine bond.[2]
This guide offers an in-depth comparison of the efficacy of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions with 3-iodoindazoles. By synthesizing experimental data and explaining the causality behind methodological choices, this document aims to equip researchers with the insights needed to select the optimal catalytic system for their synthetic goals.
The Crucial Role of the Palladium Catalyst System
The success of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) but on the entire catalytic system, which includes the choice of ligand, base, and solvent. The ligand, in particular, plays a pivotal role in modulating the catalyst's stability, activity, and selectivity.[3] For a substrate like 3-iodoindazole, the electronic nature of the indazole ring and the potential for N-H bond interference necessitate careful consideration of the catalyst system to achieve high yields and minimize side reactions.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl structures.[1][5] For 3-iodoindazoles, several palladium catalysts have proven effective, with the choice often depending on the specific boronic acid and the desired reaction conditions.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
Pd(PPh₃)₄ demonstrates high efficiency under microwave irradiation, offering a rapid route to 3-arylindazoles.[4] This catalyst is a pre-formed Pd(0) complex, which can directly enter the catalytic cycle.
PdCl₂(dppf) is another effective catalyst, particularly for substrates that may be sensitive to higher temperatures.[7] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes reductive elimination.
The combination of Pd(OAc)₂ with a specialized ligand like Xantphos can be effective, but optimization is often required.[6] Pd(OAc)₂ is a Pd(II) source and requires in situ reduction to the active Pd(0) species.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
This protocol is adapted from a microwave-assisted procedure that has shown high efficiency.[4]
2 M aqueous sodium carbonate (Na₂CO₃) solution (2 equiv)
1,4-Dioxane
Procedure:
To a microwave vial, add 3-iodo-1H-indazole, phenylboronic acid, and Pd(PPh₃)₄.
Add the 2 M aqueous Na₂CO₃ solution followed by 1,4-dioxane.
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at 120 °C for 40 minutes.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-indazole.
Heck Coupling: Vinylation of 3-Iodoindazoles
The Heck reaction is a powerful tool for the formation of C-C bonds between aryl halides and alkenes. While less documented for 3-iodoindazoles compared to Suzuki coupling, it offers a direct route to 3-vinylindazoles, which are valuable synthetic intermediates.[8] A key consideration for the Heck coupling of 3-iodoindazoles is the potential for Michael addition side reactions if the indazole nitrogen is unprotected.[8]
Catalyst Systems for Heck Coupling of 3-Iodoindazoles
Pd(OAc)₂ is a common and effective catalyst for Heck reactions, often used with a phosphine ligand, though phosphine-free systems have also been reported.[8] The yields can be moderate, and N-protection of the indazole is often necessary to prevent side reactions.
PdCl₂(dppf) has been shown to be effective for the Heck coupling of N-Boc protected 3-iodoindazole at a milder temperature, affording a good yield.[8]
Experimental Protocol: Heck Coupling of N-Boc-3-iodoindazole with Methyl Acrylate
This protocol utilizes an N-protected 3-iodoindazole to prevent side reactions.[8]
The Sonogashira coupling provides a direct route to 3-alkynylindazoles by reacting 3-iodoindazoles with terminal alkynes. This reaction typically employs a dual-catalyst system of palladium and copper(I).[9] Similar to the Heck reaction, N-protection of the indazole is often crucial for successful Sonogashira coupling at the C-3 position.[9][10]
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
The combination of PdCl₂(PPh₃)₂ and CuI is a classic and highly effective system for Sonogashira couplings, leading to excellent yields with N-protected 3-iodoindazoles.[2][10]
Pd(PPh₃)₄ with a copper co-catalyst is also a viable option, capable of promoting the reaction at room temperature for some substrates.[9]
Experimental Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole
This general protocol is based on literature procedures for the Sonogashira coupling of N-protected 3-iodoindazoles.[2]
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 3-aminoindazoles.[3] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[3][11]
Catalyst Systems for Buchwald-Hartwig Amination of Iodoindazoles
The choice of ligand is critical in Buchwald-Hartwig amination. Bulky biarylphosphine ligands such as Xantphos, BINAP, and RuPhos are commonly employed to promote the reaction with iodoindazoles.[3]
Palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are typically used in combination with these specialized ligands.[3]
Strong bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu) are required to facilitate the deprotonation of the amine.[3]
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Iodoindazole
This protocol is a general guide and may require optimization for specific amines.[3]
Materials:
3-Iodo-1H-indazole (1.0 equiv)
Amine (primary or secondary) (1.1-1.5 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add 3-iodo-1H-indazole, the palladium catalyst, the phosphine ligand, and the base.
Add the anhydrous solvent, followed by the amine.
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 3-iodoindazoles is an indispensable tool in modern drug discovery and organic synthesis. The choice of the palladium catalyst and its associated ligand is paramount to the success of these transformations.
For Suzuki-Miyaura couplings , Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, with the former being particularly effective under microwave conditions.
In Heck reactions , N-protection of the indazole is often advisable, and both Pd(OAc)₂ and PdCl₂(dppf) have demonstrated utility.
Sonogashira couplings are most effectively carried out with a PdCl₂(PPh₃)₂/CuI system and an N-protected 3-iodoindazole.
Successful Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands like Xantphos or BINAP in conjunction with a palladium(II) precursor.
The continued development of more active, stable, and versatile palladium catalysts and ligands will undoubtedly further expand the synthetic utility of 3-iodoindazoles, enabling the construction of increasingly complex and medicinally relevant molecules.
References
Ansari, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
Valverde, M. G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
Ye, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
Guillaumet, G., et al. (2009). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 65(35), 7212-7221. [Link]
Akrout, A., et al. (2010). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthetic Communications, 40(13), 1894-1906. [Link]
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15948. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Validating the structure of novel compounds derived from Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Introduction: The Imperative of Unambiguous Structural Confirmation This guide provides a comprehensive comparison of the essential analytical techniques required to validate the structures of novel compounds derived fro...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Unambiguous Structural Confirmation
This guide provides a comprehensive comparison of the essential analytical techniques required to validate the structures of novel compounds derived from this indazole scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but the causal logic behind the application of a multi-faceted, self-validating analytical workflow. We will explore a hypothetical derivatization to illustrate how data from different techniques converge to provide an unambiguous structural proof.
The Analytical Gauntlet: A Multi-Technique Approach to Validation
No single analytical technique is sufficient for complete structural elucidation. Instead, a chemist must employ a suite of orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be considered validated. The process is a cross-examination of the molecule's identity, ensuring trustworthiness in the results.
Caption: High-level workflow for synthesis and structural validation.
Part 1: Primary Validation - The Workhorses of Structure Elucidation
Primary validation techniques are the essential first steps for any novel compound. They provide the fundamental information of molecular formula and atomic connectivity.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Before delving into the intricate details of atomic connectivity, the first question must be: "What is the elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[5] Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[6][7] This precision is critical because the exact masses of isotopes are not integers (e.g., ¹⁶O is 15.9949 Da, not 16).[6] This allows for the unambiguous determination of a unique molecular formula.
Experimental Causality: For a novel indazole derivative, obtaining an accurate mass that matches the calculated theoretical mass to within a small tolerance (typically < 5 ppm) is the first critical checkpoint. It confirms that the desired reaction has likely occurred and provides the molecular formula that must then be confirmed by NMR.[8]
Hypothetical Scenario: Let's assume we perform a Suzuki coupling on Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with phenylboronic acid.
Starting Material (C₁₁H₁₀IN₂O₂): Calculated Exact Mass: 328.9760
An HRMS result of 280.1210 would strongly support the successful displacement of iodine with the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[9][10] For complex heterocyclic systems like indazoles, a combination of 1D and 2D NMR experiments is non-negotiable.[11]
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons).
¹³C NMR: Shows the number of distinct carbon environments.
2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, identifying which protons are adjacent to each other within a spin system.[12] This is crucial for tracing out alkyl chains or patterns on aromatic rings.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[13] This is an essential step for assigning carbon signals.
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away.[14] This is how different fragments of the molecule, identified by COSY, are connected, and how the positions of non-protonated (quaternary) carbons are established.[15]
Caption: Convergence of analytical data for structural validation.
Part 2: Definitive Confirmation - The Gold Standard
Single-Crystal X-ray Crystallography
When an unambiguous structure cannot be determined by NMR and MS alone, or when absolute stereochemistry must be confirmed, Single-Crystal X-ray Crystallography is the ultimate arbiter.[16][17] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[18]
Experimental Causality: While incredibly powerful, this method is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[16] It is often considered a secondary or tertiary method for routine validation unless specific stereochemical questions need to be answered. For novel indazole derivatives, it can definitively prove the regiochemistry of substitution on the heterocyclic ring.[19]
Part 3: Comparative Data Analysis & Protocols
To illustrate the comparison, we will continue with our hypothetical Suzuki reaction product: Ethyl 1-methyl-3-phenyl-1H-indazole-5-carboxylate.
This protocol outlines a self-validating system where the results of each step inform the next, leading to an unambiguous assignment.
1. Sample Preparation:
Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Ensure the sample is fully dissolved to avoid poor spectral quality.
2. Acquisition of 1D Spectra:
¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments.
¹³C NMR & DEPT-135: Acquire a standard carbon spectrum and a DEPT-135 spectrum. The DEPT experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
3. Acquisition of 2D Homonuclear Spectra:
COSY: Run a standard gCOSY experiment.
Causality Check: Use the cross-peaks to connect adjacent protons. For our hypothetical product, this would confirm the ethyl group (correlation between the -CH₂- quartet and the -CH₃ triplet) and map any couplings between the aromatic protons on the indazole and new phenyl rings.
4. Acquisition of 2D Heteronuclear Spectra:
HSQC: Run a standard gHSQC experiment.
Causality Check: Correlate every proton signal from the ¹H NMR to its directly attached carbon. This assigns a large portion of the ¹³C spectrum with high confidence.
5. The Final Piece: HMBC Acquisition and Interpretation:
HMBC: Run a standard gHMBC experiment, optimized for a long-range coupling of ~8 Hz. This is the most critical step for connecting molecular fragments.
Interpretation and Self-Validation:
Confirming the Phenyl Group Position: Look for a 2-bond or 3-bond correlation from the ortho-protons of the new phenyl ring to the C3 carbon of the indazole core. This definitively proves the site of substitution.
Assigning Quaternary Carbons: Quaternary carbons (like C3, C3a, C5, C7a, and the ester carbonyl) will not appear in an HSQC spectrum. Their assignments are confirmed by observing multiple HMBC correlations. For example, the ester carbonyl carbon (~165 ppm) should show a correlation to the -CH₂- protons of the ethyl ester. The H-4 proton should show a correlation to the C5 carbon.
Cross-Reference All Data: Systematically build the structure by linking all COSY spin systems and quaternary carbons using the HMBC correlations. Ensure the final structure is consistent with the molecular formula from HRMS and all 1D and 2D NMR data. Any inconsistency indicates an error in interpretation or an incorrect proposed structure.[20]
Conclusion
The structural validation of novel compounds derived from Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a rigorous process that demands a synergistic application of multiple analytical techniques. High-Resolution Mass Spectrometry provides the molecular formula, but a full suite of 1D and 2D NMR experiments is essential to assemble the atomic connectivity blueprint. By following a logical, self-validating workflow, researchers can build an unshakeable case for their proposed structure. Only with this level of certainty can the subsequent investment in biological screening and drug development be justified, ensuring the integrity and success of the research program.
References
Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available from: [Link]
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health (NIH). Available from: [Link]
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. National Institutes of Health (NIH). Available from: [Link]
Formula determination by high resolution mass spectrometry. YouTube. Available from: [Link]
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Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available from: [Link]
Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. Available from: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]
Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
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A Researcher's Guide to Regioselective Indazole Alkylation: A Comparative Study of N1 vs. N2 Selectivity
Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents, from anti-inflammatory drugs like Benzydamine to targeted cancer therap...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents, from anti-inflammatory drugs like Benzydamine to targeted cancer therapies such as Pazopanib.[1][2] As a bioisostere of the ubiquitous indole ring, its unique electronic properties and hydrogen bonding capabilities make it a focal point for drug design.[3][4] However, the synthetic utility of the indazole core is complicated by a fundamental challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2.[5][6] Direct alkylation, a common step in derivatization, frequently yields a mixture of N1 and N2 regioisomers, leading to challenging separations and reduced yields of the desired product.[1][4][7]
This guide provides an in-depth comparative analysis of the factors governing N1 versus N2 alkylation selectivity in indazole synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings—from tautomeric stability to the nuanced interplay of reagents and reaction conditions—that allow chemists to predictably steer the reaction toward the desired isomer. This document is intended for researchers, scientists, and drug development professionals seeking to master the regioselective functionalization of this critical pharmacophore.
The Mechanistic Dichotomy: Understanding the Competing Pathways
The regiochemical outcome of indazole alkylation is a classic case of competition between kinetic and thermodynamic control, deeply rooted in the molecule's inherent tautomerism.[8][9]
Tautomeric Equilibrium: Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole. Quantum mechanical calculations and experimental observations confirm that the 1H-tautomer is the more thermodynamically stable form by several kcal/mol.[1][7][10] This intrinsic stability means that under conditions allowing for equilibration, the system will favor products derived from this tautomer.[11][12]
Kinetic vs. Thermodynamic Products:
The thermodynamic product is the most stable product, and its formation is favored under conditions that are reversible, typically at higher temperatures or with longer reaction times.[13][14] The N1-alkylated indazole is generally the more stable thermodynamic product, mirroring the stability of the 1H-tautomer.[4][12]
The kinetic product is the one that forms the fastest, determined by the lowest activation energy barrier.[9][13] Its formation is favored under irreversible conditions, such as low temperatures and short reaction times.[8] The N2 position, in some cases, can be more sterically accessible or electronically favored in the transition state, leading to its formation as the kinetic product.
This fundamental principle governs the strategic choices a chemist must make when designing a selective indazole alkylation.
Caption: Competing N1 vs. N2 alkylation pathways from a common indazole anion.
Comparative Analysis of Synthetic Strategies
The key to mastering indazole alkylation lies in understanding how to manipulate reaction parameters to favor one pathway over the other. The choice of base, solvent, substituents, and alkylating agent are all critical levers of control.
The Decisive Role of the Base and Solvent System
The combination of base and solvent is arguably the most powerful tool for directing regioselectivity.
Achieving N1-Selectivity (Thermodynamic & Chelation Control): Conditions that favor the formation of the thermodynamically stable N1 isomer often involve strong bases in aprotic solvents.
Sodium Hydride (NaH) in Tetrahydrofuran (THF): This is the gold standard for high N1 selectivity.[3][11][15] The prevailing mechanism, especially for indazoles with a C3-coordinating group (e.g., ester, amide), involves the formation of a six-membered chelate between the sodium cation, the N2-nitrogen, and the C3-substituent's heteroatom.[1][2][16] This complex sterically encumbers the N2 position, forcing the alkylating agent to attack the N1 position exclusively.[3]
Cesium Carbonate (Cs₂CO₃) in DMF or Dioxane: This system is also highly effective for N1-alkylation, likely operating through a similar, albeit weaker, chelation control mechanism.[3][17]
Achieving N2-Selectivity (Kinetic Control & Alternative Mechanisms): Accessing the N2 isomer often requires circumventing the thermodynamic pathway.
Acid Catalysis (TfOH): A paradigm shift from base-mediated reactions, the use of a strong acid like trifluoromethanesulfonic acid (TfOH) enables highly selective N2-alkylation.[18] This method is particularly effective with alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates.[10][19][20][21] Quantum mechanical studies suggest that under acidic conditions, the reaction proceeds through a different mechanism where the energy barrier to N1 alkylation is significantly higher than that for N2 alkylation, ensuring high selectivity.[10]
Mitsunobu Conditions: The use of triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) often provides a preference for the N2-alkylated product, though selectivity can be variable.[11][12]
Poor Selectivity:
Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF): This common combination is notorious for producing mixtures of N1 and N2 isomers, making it a poor choice when regioselectivity is critical.[1][7][22]
Caption: Proposed chelation mechanism for high N1-selectivity using NaH/THF.
The Influence of Indazole Ring Substituents
The electronic and steric nature of substituents on the indazole ring provides another layer of control.
Substituent Position
Substituent Type
Predominant Isomer
Rationale
C3
Bulky Groups (e.g., -tBu, -Ph)
N1
Steric hindrance at the adjacent N2 position disfavors attack.[3]
C3
Coordinating Groups (e.g., -CO₂Me, -CONH₂)
N1
Promotes chelation with metal cations (e.g., Na⁺), blocking the N2 site.[3][16]
C7
Electron-Withdrawing (e.g., -NO₂, -CO₂Me)
N2
An intriguing electronic effect that directs alkylation to the N2 position, conferring excellent selectivity.[3][11][15]
The Impact of the Alkylating Agent
While often seen as a passive partner, the electrophile's structure and the way it is activated are crucial.
Alkylating Agent Class
Typical Conditions
Common Outcome
Alkyl Halides/Tosylates
Base-mediated (e.g., NaH/THF)
N1-selective (driven by base/solvent choice)[3][11]
The following protocols are presented as self-validating systems, where the choice of reagents and conditions is causally linked to the desired regioselective outcome.
Protocol 1: Highly Selective N1-Alkylation via Chelation Control
This method leverages the robust NaH/THF system and is ideal for indazoles with a C3-coordinating group.[3][17]
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv). Dissolve in anhydrous THF (to approx. 0.2 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The low temperature controls the initial exotherm.
Chelate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Causality: This allows for complete deprotonation and formation of the thermodynamically favored sodium chelate.
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS. Causality: The pre-formed chelate directs the electrophile to the N1 position.
Workup & Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.[17]
Protocol 2: Highly Selective N2-Alkylation via Acid Catalysis
This protocol provides access to the N2-isomer using a distinct, acid-catalyzed mechanism.[10][19][20]
Preparation: To a flask containing the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv), add an appropriate solvent such as 1,2-dichloroethane (DCE).
Catalysis: Add trifluoromethanesulfonic acid (TfOH, 10-20 mol%) to the solution at room temperature. Causality: TfOH protonates the imidate, activating it for nucleophilic attack. The acidic medium fundamentally alters the transition state energies to strongly favor N2 attack.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to isolate the pure N2-alkylated product.
Protocol 3: Scalable and Selective N1-Alkylation via Reductive Amination
This modern, two-step, one-pot procedure is highly selective for N1 and has been demonstrated on a large scale.[4][22]
Enamine Formation: In a suitable reactor, combine the 1H-indazole (1.0 equiv), an aldehyde (e.g., isobutyraldehyde, 1.2 equiv), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene. Heat to reflux with a Dean-Stark trap to remove water. Causality: This step forms the enamine intermediate, which is biased toward the more stable N1-substituted isomer.
Reduction: After enamine formation is complete, cool the reaction mixture. Carefully add a hydrogenation catalyst (e.g., 5% Pt/C).
Hydrogenation: Place the reaction under an atmosphere of hydrogen (H₂, e.g., 40 psi) and stir at 30-40 °C until the reduction is complete. Causality: The hydrogenation selectively reduces the enamine C=C bond to afford the N1-alkylated product with no detectable formation of the N2 isomer.[4][22]
Workup & Purification: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate. The resulting crude product can then be purified by chromatography or crystallization.
Conclusion
The selective alkylation of indazoles is a solvable and predictable challenge. The classic dichotomy of N1 versus N2 substitution is not a matter of chance but a direct consequence of the interplay between thermodynamic stability, kinetic reactivity, and specific mechanistic pathways. High N1-selectivity is reliably achieved under conditions that promote thermodynamic or chelation control, with the NaH/THF system being a benchmark method. Conversely, high N2-selectivity requires a deliberate shift in mechanism, elegantly accomplished through acid-catalyzed pathways using activated electrophiles. By understanding and applying the principles and protocols outlined in this guide, researchers can unlock the full synthetic potential of the indazole scaffold, accelerating the discovery and development of novel chemical entities.
References
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [URL: https://biology.wuxiapptec.
Humphries, A. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/170]
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/188]
Zhang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03948a]
BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. [URL: https://www.benchchem.
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00598h]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10882193/]
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8339474/]
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [URL: https://www.researchgate.net/publication/358826456_Selective_N2-Alkylation_of_1H-Indazoles_and_1H-Azaindazoles]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00598h]
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [URL: https://pure.mpg.de/rest/items/item_3345863/component/file_3345864/content]
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles/2h-indazoles.shtm]
BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. [URL: https://www.benchchem.
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [URL: https://cora.ucc.ie/handle/10468/11794]
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [URL: https://www.researchgate.net/publication/353683838_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution]
Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/188]
Humphries, A. C., et al. (2024). Effect of base, solvent, and temperature. ResearchGate. [URL: https://www.researchgate.
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [URL: https://www.organic-chemistry.org/abstracts/lit3/066.shtm]
BenchChem. (2025). Technical Support Center: Regioselective Alkylation of Indazoles. [URL: https://www.benchchem.
Humphries, A. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/170/fulltext.html]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [URL: https://en.wikipedia.org/wiki/Thermodynamic_and_kinetic_reaction_control]
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Conjugated_Pi_Systems_and_Pericyclic_Reactions/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions]
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/02/09/thermodynamic-and-kinetic-products/]
Jensen, W. B. (n.d.). 227. Kinetic vs Thermodynamic Control. University of Cincinnati. [URL: https://www.che.uc.edu/jensen/W.%20B.%20Jensen/Reprints/227.%20Kinetic%20vs%20Thermodynamic%20Control.pdf]
A Senior Application Scientist's Guide to the Cross-Validation of Indazole-Based Kinase Inhibitors
This guide provides a comprehensive framework for the rigorous cross-validation of indazole-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. The indazole scaffold is a pr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the rigorous cross-validation of indazole-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs such as Axitinib and Pazopanib.[1] However, the journey from a promising hit to a validated clinical candidate is fraught with potential artifacts and misinterpretations. True scientific integrity demands a multi-pronged approach to validation, where results from orthogonal assays are systematically compared to build a cohesive and undeniable body of evidence. This guide eschews a simple checklist in favor of a logical, causality-driven workflow, ensuring that each experimental step builds upon the last to create a self-validating data package.
The Rationale for a Multi-Assay Validation Cascade
Reliance on a single assay format is a perilous strategy in kinase drug discovery. Biochemical assays, while excellent for determining direct inhibitory potency, operate in a highly artificial environment, devoid of cellular factors like ATP concentration, scaffolding proteins, and competing substrates.[2] Conversely, cellular assays, while more physiologically relevant, can be influenced by off-target effects, cell permeability, and metabolic stability.[3][4] A robust validation strategy, therefore, is not about generating redundant data, but about asking different questions at each stage of the discovery cascade. We begin with purified components to ask, "Does my compound inhibit the kinase?" and progressively move to more complex systems to ask, "Does it engage the target in a cell?", "Does it modulate the intended pathway?", and finally, "Does it elicit the desired phenotype?".
This guide will use Axitinib , an indazole-based inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a running example to illustrate the cross-validation process.
Stage 1: Biochemical Assays - Quantifying Direct Enzymatic Inhibition
The foundational step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase. Homogeneous assays, adaptable to high-throughput screening, are standard.[5][6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two of the most reliable and widely used formats.[7][8]
The core principle of these assays is to measure the phosphorylation of a substrate peptide by the kinase.[7] An inhibitor will block this phosphorylation, leading to a decrease in the assay signal. The key output is the IC50 value: the concentration of inhibitor required to reduce kinase activity by 50%.[5]
Causality Behind Experimental Choices: Why use two different biochemical assays? Different assay technologies can be prone to different artifacts.[8] For instance, TR-FRET is less susceptible to interference from colored compounds than fluorescence polarization (FP).[8] Cross-validating a hit from a primary screen using an orthogonal assay format (e.g., confirming a TR-FRET hit with an AlphaScreen assay) provides a crucial, early confirmation that the observed activity is genuine and not an artifact of the detection method.
Comparative Biochemical Data for Axitinib
Kinase Target
TR-FRET IC50 (nM)
AlphaScreen IC50 (nM)
Rationale for Comparison
VEGFR1
1.0
1.2
High concordance between orthogonal biochemical assays builds confidence in direct, potent inhibition.
VEGFR2
0.2
0.3
Demonstrates consistent high potency against the primary target.
VEGFR3
0.1-0.3
0.2
Confirms broad activity against the VEGFR family.
PDGFRβ
1.6
1.8
Identifies a key secondary target, consistent with the known polypharmacology of Axitinib.
c-Kit
1.6
1.9
Another important secondary target is confirmed.
Note: Data is illustrative and compiled from various sources for comparative purposes.
Stage 2: Cellular Target Engagement - Confirming Interaction in a Physiological Context
Once direct enzymatic inhibition is established, the critical next question is whether the compound can enter a cell and physically bind to its intended target. High cellular ATP concentrations (mM range) can often outcompete ATP-competitive inhibitors, leading to a significant rightward shift in potency compared to biochemical assays (which often use µM ATP). Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are state-of-the-art methods to measure this directly.[2][9]
Expertise in Action: A large discrepancy between biochemical IC50 and cellular target engagement EC50 may indicate poor cell permeability, high plasma protein binding in the cell culture media, or that the compound is an efficient substrate for efflux pumps. This is a critical decision point in lead optimization.
Key Target Engagement Methodologies:
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[9] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.[10] An effective inhibitor will result in more soluble protein at higher temperatures compared to the vehicle control.[9]
NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay.[11] The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). An unlabeled test compound that enters the cell and engages the target will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[2]
Visualizing the Validation Workflow
Comparative Cellular Data for Axitinib
Assay Type
Metric
Value (nM)
Rationale for Comparison
Biochemical (VEGFR2)
IC50
~0.2
Establishes baseline potency on the purified enzyme.
Cellular Target Engagement (NanoBRET)
EC50
~1.1
Confirms target binding in live cells. The ~5-fold shift is expected due to cellular ATP levels.
Cellular Pathway (pVEGFR2 Western)
IC50
~0.8
Directly links target engagement to inhibition of the kinase's function (autophosphorylation) in a cellular context.
Phenotypic (HUVEC Proliferation)
GI50
~0.5
Demonstrates that pathway inhibition translates to the desired anti-angiogenic biological effect.
Note: Data is illustrative and compiled from various sources for comparative purposes.
Stage 3: In-Cell Pathway Modulation - Linking Target to Function
Confirming target engagement is necessary but not sufficient. The next step is to prove that this engagement leads to the inhibition of the downstream signaling pathway. For a VEGFR inhibitor like Axitinib, the most direct functional readout is the autophosphorylation of the receptor itself.
Western Blotting for Phospho-Proteins: This is the gold-standard method for this purpose. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are stimulated with VEGF in the presence of varying concentrations of the inhibitor. Cell lysates are then analyzed by Western blot using an antibody specific to VEGFR2 phosphorylated at a key activation loop site (e.g., Y1175) and a total VEGFR2 antibody for normalization. A potent and on-target inhibitor will show a dose-dependent decrease in the phospho-VEGFR2 signal.[4]
Visualizing the VEGFR Signaling Pathway
Stage 4: In Vivo Validation - From Cell to Organism
The final preclinical validation step involves assessing the inhibitor's properties in a living organism.[5] This stage integrates pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.[5][12]
Pharmacokinetics (PK): Animal studies (typically in mice or rats) determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This establishes a safe and effective dosing regimen.[5]
Pharmacodynamics (PD): These studies link the drug concentration in the plasma (from PK) to the biological effect on the target in the tumor tissue. For an indazole-based VEGFR inhibitor, this would involve dosing tumor-bearing mice and, at various time points, collecting tumor tissue to measure the level of phospho-VEGFR2 by Western blot or immunohistochemistry.[13] This provides direct evidence of target modulation in vivo.
Efficacy Studies: The ultimate test is whether the compound can inhibit tumor growth in a xenograft model.[14] Mice bearing tumors derived from a relevant cancer cell line are treated with the inhibitor, and tumor volume is measured over time compared to a vehicle-treated control group.[14] A significant reduction in tumor growth provides the final piece of preclinical validation.[14]
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, biotinylated substrate peptide, and ATP solutions in this buffer.
Compound Plating: Serially dilute the indazole inhibitor in DMSO, then further dilute in assay buffer. Dispense into a low-volume 384-well assay plate.
Kinase Reaction: Add kinase and substrate peptide solution to the wells. Incubate for 15 minutes at room temperature.
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
Detection: Add a "stop/detection" mix containing EDTA (to stop the reaction) and the TR-FRET reagents (e.g., a terbium-labeled anti-phospho-peptide antibody and a streptavidin-conjugated acceptor fluorophore).[15]
Read Plate: Incubate for 60 minutes and read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
Data Analysis: Calculate the ratio of acceptor/donor fluorescence and plot against inhibitor concentration to determine the IC50 value.
Cell Plating: Seed HEK293 cells transiently or stably expressing the NanoLuc®-Kinase fusion protein into a 96-well white assay plate and incubate overnight.
Compound Treatment: Prepare serial dilutions of the indazole inhibitor. Add the compound dilutions to the cells.
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
Read Plate: Immediately read the plate on a luminometer equipped with donor (450 nm) and acceptor (600 nm) emission filters.[2]
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against inhibitor concentration to determine the cellular EC50 value.
Protocol 3: Phospho-Protein Western Blot
Cell Culture & Starvation: Plate HUVECs and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
Inhibitor Treatment: Pre-treat cells with a serial dilution of the indazole inhibitor for 1-2 hours.
Stimulation: Stimulate the cells with recombinant VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 autophosphorylation.
Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantification & SDS-PAGE: Determine protein concentration of the lysates (e.g., BCA assay). Normalize samples, add Laemmli buffer, boil, and run on an SDS-PAGE gel.
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour in 5% BSA or non-fat milk in TBST.
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the phospho-target (e.g., anti-pVEGFR2 Y1175).
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect using an enhanced chemiluminescence (ECL) substrate.
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total VEGFR2 to confirm equal protein loading.
Analysis: Quantify band intensities using densitometry. Plot the ratio of phospho-protein to total protein against inhibitor concentration to determine the IC50 for pathway inhibition.
References
Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index
Source: PubMed Central
URL: [Link]
Title: Step-by-Step Guide to Kinase Inhibitor Development
Source: Reaction Biology
URL: [Link]
Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases
Source: PNAS
URL: [Link]
Title: Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates
Source: MDPI
URL: [Link]
Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024
Source: ACS Publications
URL: [Link]
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: NIH PubMed Central
URL: [Link]
Title: Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries
Source: ACS Publications
URL: [Link]
Title: Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1
Source: PubMed
URL: [Link]
Title: Binding kinetics: high throughput assay for kinase inhibitors
Source: BMG Labtech
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Title: Binding assays to profile target engagement by kinase inhibitors in...
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Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors
Source: RSC Publishing
URL: [Link]
Title: Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement
Source: NIH
URL: [Link]
Title: A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors
Source: NIH
URL: [Link]
Title: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical re...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This procedure is grounded in the principles of chemical hazard assessment, waste segregation, and institutional compliance, reflecting best practices in laboratory safety.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal procedure, a thorough understanding of the chemical's properties and inherent hazards is paramount. Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a halogenated heterocyclic organic compound. The presence of an iodine atom on the indazole ring is the most critical factor for determining its disposal pathway.
Why is this compound treated as hazardous waste? The key is the "iodo" functional group. Organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) are classified as halogenated organic waste .[1] This classification is crucial because these compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.[1] Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to environmental contamination and may violate regulatory standards.[2][3]
Potential for skin and eye irritation. Avoid formation of dust and aerosols.[4] Assumed to be harmful if swallowed, based on general data for complex organic iodides.
N/A
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
N/A
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a safe and compliant outcome.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Your first line of defense is always correct PPE. Before handling the compound or its waste, ensure you are wearing:
Chemical Safety Goggles: To protect against potential splashes or dust.
Causality: The primary function of PPE is to prevent direct exposure. Given the compound's potential for irritation, these barriers are non-negotiable.[4][7]
Step 2: Strict Waste Segregation
This is the most critical step in the disposal workflow.
Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."[8]
Rationale: Halogenated and non-halogenated waste streams are disposed of differently and have significantly different disposal costs.[2] Commingling these waste streams is inefficient, costly, and can be a safety violation. Never mix this waste with acids, bases, or heavy metals.[2][5]
Step 3: Waste Collection & Container Management
Pure Compound/Solid Waste: If disposing of expired or unused solid Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, place it directly into the designated halogenated waste container.
Solutions: If the compound is in a solvent, the entire solution must be treated as halogenated waste. Collect it in a dedicated, sealable container (e.g., a 4-liter poly bottle or a safety can) intended for liquid halogenated waste.[5]
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][5] The label must clearly list all chemical constituents and their approximate percentages.[1] Do not use abbreviations or chemical formulas.[8]
Container Status: Keep the waste container closed at all times except when actively adding waste.[5][8] Store it in a designated Satellite Accumulation Area (SAA) within the lab, preferably in secondary containment.[5]
Step 4: Handling Contaminated Materials
Any materials that come into direct contact with Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate are now considered hazardous waste. This includes:
Gloves
Pipette tips
Weighing paper or boats
Spill absorbents
These items must be collected and placed into the solid halogenated organic waste stream.
Step 5: Spill Management
In the event of a spill:
Alert personnel in the immediate area.
Wearing your full PPE, contain the spill.
Use an inert absorbent material (e.g., vermiculite or sand) to soak up the material.
Carefully collect the absorbent material and place it in a sealed bag or container.
Tag the container as hazardous waste and place it with your other halogenated waste for disposal.[5]
Step 6: Final Disposal via Institutional EHS
Laboratory personnel do not dispose of hazardous waste directly. The final step is to arrange for professional disposal.
Action: When your waste container is approximately three-quarters full, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]
*Trustworthiness: EHS professionals are trained and equipped to handle the transport and final disposal of hazardous materials in compliance with all federal, state, and local regulations, such as those set by the EPA and OSHA.[9][10]
Part 3: Visualization & Quick Reference
To ensure clarity and rapid comprehension, the following workflow and summary table distill the essential information from the protocol.
Caption: Disposal workflow for Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.
Disposal Do's and Don'ts
Do
Don't
✅ Segregate this waste into a "Halogenated Organic Waste" container.[2][8]
✅ Label the waste container clearly with "Hazardous Waste" and all contents.[5][8]
❌ Do NOT mix with incompatible materials like strong acids or bases.[2]
✅ Keep the waste container tightly sealed when not in use.[5][8]
❌ Do NOT autoclave materials containing iodine.[11]
✅ Contact your institutional EHS for waste pickup.[5]
❌ Do NOT overfill the waste container (max ¾ full).[5]
By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and responsibility. The principles of hazard identification, segregation, and proper handling are cornerstones of a compliant and safe research environment, allowing us to focus on our primary mission of scientific advancement with confidence and integrity.
References
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available from: [Link]
Treatment and disposal of chemical wastes in daily laboratory work. University of Freiburg. Available from: [Link]
Hazardous Waste Segregation. Bucknell University. Available from: [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Laboratory Analytical Waste Management and Disposal Information Document. United States Environmental Protection Agency (EPA). Available from: [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available from: [Link]
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). Available from: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Standard Operating Procedure for work with Iodine. Duke University SMIF. Available from: [Link]
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Available from: [Link]
methyl 3-iodo-1H-indazole-5-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]